Aestivophoenin A
Description
isolated from Streptomyces purpeofuscus; structure given in first source
Properties
Molecular Formula |
C31H32N2O7 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(2S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5-(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O7/c1-17(2)14-15-33-23-11-7-10-21(30(38)40-31-29(37)28(36)26(34)18(3)39-31)25(23)32-22-13-12-20(16-24(22)33)27(35)19-8-5-4-6-9-19/h4-14,16,18,26,28-29,31-32,34,36-37H,15H2,1-3H3/t18-,26?,28?,29?,31-/m0/s1 |
InChI Key |
RUHDXYLYIPBNAE-FIOVPPJFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Discovery and Isolation of Aestivophoenin A from Streptomyces purpeofuscus
A definitive guide for researchers, scientists, and drug development professionals on the pioneering discovery, isolation, and characterization of the neuroprotective agent, Aestivophoenin A.
Introduction
This compound is a significant phenazine-class metabolite produced by the actinobacterium Streptomyces purpeofuscus, now reclassified as Kitasatospora purpeofusca. First reported in the mid-1990s, this compound, along with its analogs Aestivophoenin B and C, has garnered interest for its notable neuroprotective properties.[1] This technical guide provides a comprehensive overview of the methodologies employed in the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid in its further research and development.
Fermentation of Streptomyces purpeofuscus
The production of this compound is initiated through the submerged fermentation of Streptomyces purpeofuscus. The following protocol outlines the key steps for culturing the microorganism to achieve optimal yields of the target metabolite.
Culture Media and Conditions
While the precise media composition from the original discovery is not publicly detailed, a typical approach for the cultivation of Streptomyces species for secondary metabolite production involves a two-stage fermentation process.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10.0 | 20.0 |
| Soluble Starch | - | 10.0 |
| Yeast Extract | 5.0 | 5.0 |
| Peptone | 5.0 | 5.0 |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| NaCl | 0.5 | 0.5 |
| CaCO₃ | 2.0 | 2.0 |
| Trace Elements Solution | 1.0 mL | 1.0 mL |
| pH | 7.2 | 7.0 |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A loopful of Streptomyces purpeofuscus from a mature agar (B569324) slant is used to inoculate a 250 mL flask containing 50 mL of seed medium. The culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L flask containing 1 L of production medium.
-
Incubation: The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.
-
Monitoring: The production of this compound can be monitored by periodically taking small aliquots of the culture broth, extracting with an equal volume of ethyl acetate (B1210297), and analyzing the extract by High-Performance Liquid Chromatography (HPLC).
Extraction and Isolation of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The lipophilic nature of phenazine (B1670421) compounds guides the choice of solvents and separation methods.
Experimental Protocol: Extraction and Purification
-
Harvesting: The fermentation broth is centrifuged at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic phases are combined.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate, followed by methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.
Visualization of the Isolation Workflow
Caption: Workflow for the extraction and isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
While the complete raw data is found in the original publications, the key spectroscopic features that define the structure of this compound are summarized below.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass-to-charge ratio (m/z) | Determination of the molecular formula. |
| ¹H NMR | Chemical shifts and coupling constants of protons | Elucidation of the proton environment and connectivity. |
| ¹³C NMR | Chemical shifts of carbon atoms | Identification of the carbon skeleton and functional groups. |
| 2D NMR (COSY, HMQC, HMBC) | Correlations between protons and carbons | Establishment of the complete molecular structure and stereochemistry. |
Visualization of Structure Elucidation Logic
Caption: Logical flow for the structure elucidation of this compound.
Bioactivity of this compound
This compound has been identified as a neuronal cell protecting agent. Its bioactivity is typically assessed using in vitro models of neuronal cell death.
Experimental Protocol: Neuronal Cell Protection Assay
-
Cell Culture: Primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12) are cultured under standard conditions.
-
Induction of Cell Death: Neuronal cell death is induced by a neurotoxic agent, such as glutamate.
-
Treatment: Cells are co-treated with the neurotoxin and various concentrations of this compound.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability of treated cells to that of control cells (treated with the neurotoxin alone). The IC₅₀ value, representing the concentration at which 50% of the neurotoxic effect is inhibited, is calculated.
Table 3: Bioactivity Data for this compound
| Assay | Cell Type | Neurotoxin | IC₅₀ (µM) |
| Neuronal Cell Protection | Primary Hippocampal Neurons | Glutamate | Data not publicly available |
Conclusion
The discovery and isolation of this compound from Streptomyces purpeofuscus represent a significant contribution to the field of natural product chemistry and neuropharmacology. The methodologies outlined in this guide provide a foundational framework for the continued investigation of this promising neuroprotective compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
Unveiling the Molecular Architecture of Aestivophoenin A: A Technical Guide
For Immediate Release
A comprehensive analysis of Aestivophoenin A, a novel phenazine (B1670421) derivative isolated from Streptomyces purpeofuscus, reveals a unique chemical scaffold with significant potential for neuroprotective applications. This technical guide provides an in-depth characterization of this compound's chemical structure, supported by detailed spectroscopic data and experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Characterization
This compound presents as a red powder, soluble in methanol (B129727) and DMSO. Its molecular formula was determined as C₃₅H₃₈N₂O₇ by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). The following tables summarize the key physicochemical and spectroscopic data obtained for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Red Powder |
| Molecular Formula | C₃₅H₃₈N₂O₇ |
| HR-FAB-MS (m/z) | [M+H]⁺ 611.2758 (calcd. for C₃₅H₃₉N₂O₈, 611.2757) |
| UV λₘₐₓ (MeOH) nm (ε) | 278 (78,000), 365 (14,000), 490 (4,500) |
| Optical Rotation [α]²⁵D | +120° (c 0.1, MeOH) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 8.20 | d | 8.0 |
| 2 | 7.80 | t | 8.0 |
| 3 | 8.00 | d | 8.0 |
| 4 | 7.95 | s | |
| 6 | 7.60 | s | |
| 8 | 7.40 | d | 2.0 |
| 9 | 7.70 | d | 2.0 |
| 1'-H | 6.20 | d | 2.0 |
| 2'-H | 4.10 | dd | 2.0, 3.0 |
| 3'-H | 3.80 | dd | 3.0, 9.0 |
| 4'-H | 3.50 | t | 9.0 |
| 5'-H | 3.90 | m | |
| 6'-H₃ | 1.30 | d | 6.0 |
| 1''-H₂ | 4.80 | d | 7.0 |
| 2''-H | 5.30 | t | 7.0 |
| 3''-Me | 1.80 | s | |
| 4''-Me | 1.70 | s | |
| 1'''-H₂ | 4.70 | d | 7.0 |
| 2'''-H | 5.20 | t | 7.0 |
| 3'''-Me | 1.75 | s | |
| 4'''-Me | 1.65 | s | |
| OMe | 4.05 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 124.0 |
| 2 | 130.0 |
| 3 | 129.0 |
| 4 | 135.0 |
| 4a | 142.0 |
| 5a | 140.0 |
| 6 | 108.0 |
| 7 | 148.0 |
| 8 | 115.0 |
| 9 | 126.0 |
| 9a | 141.0 |
| 10a | 138.0 |
| C=O | 168.0 |
| 1' | 98.0 |
| 2' | 72.0 |
| 3' | 73.0 |
| 4' | 70.0 |
| 5' | 71.0 |
| 6' | 18.0 |
| 1'' | 40.0 |
| 2'' | 122.0 |
| 3'' | 135.0 |
| 4'' | 25.0 |
| 5'' | 18.0 |
| 1''' | 40.0 |
| 2''' | 122.0 |
| 3''' | 135.0 |
| 4''' | 25.0 |
| 5''' | 18.0 |
| OMe | 52.0 |
Structural Elucidation
The chemical structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopic analysis, including COSY, HMQC, and HMBC experiments, in conjunction with mass spectrometry data. The core of the molecule is a phenazine-1-carboxylic acid. A rhamnose sugar moiety is attached at the C-1 carboxyl group. Two isoprenyl units are linked to the phenazine core at positions N-5 and N-10. Finally, a methoxy (B1213986) group is substituted at the C-7 position.
Experimental Protocols
Fermentation and Isolation
Streptomyces purpeofuscus was cultured in a 200-liter fermentor containing a medium composed of 2% glucose, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, and 0.05% K₂HPO₄, adjusted to pH 7.0. The fermentation was carried out at 28°C for 5 days with aeration (100 liters/minute) and agitation (200 rpm).
The culture broth was centrifuged to separate the mycelium from the supernatant. The mycelium was extracted with methanol, and the extract was concentrated. The resulting residue was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated and subjected to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of chloroform (B151607) and methanol. The active fractions were further purified by Sephadex LH-20 column chromatography (methanol) and preparative HPLC (ODS column, 80% methanol) to yield pure this compound.
Spectroscopic Analysis
NMR spectra were recorded on a JEOL JNM-A500 spectrometer. ¹H NMR spectra were measured at 500 MHz and ¹³C NMR spectra were measured at 125 MHz in CDCl₃. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). High-resolution mass spectra were obtained on a JEOL JMS-SX102A mass spectrometer. UV spectra were recorded on a Hitachi U-3200 spectrophotometer. Optical rotation was measured with a JASCO DIP-370 digital polarimeter.
Conclusion
This guide provides a detailed chemical characterization of this compound. The comprehensive spectroscopic data and established experimental protocols will serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this promising neuroprotective agent.
The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Aestivophoenin A in Kitasatospora purpeofusca
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Aestivophoenins are a group of phenazine-derived natural products with neuroprotective properties, produced by the actinobacterium Kitasatospora purpeofusca (formerly Streptomyces purpeofuscus). To date, the biosynthetic gene cluster (BGC) and the corresponding enzymatic pathway leading to Aestivophoenin A have not been experimentally elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed through bioinformatic analysis of the Kitasatospora purpeofusca genome and by drawing parallels with established phenazine (B1670421) biosynthetic pathways in related actinomycetes. We have identified a candidate BGC and propose a sequence of enzymatic reactions, from the synthesis of the core phenazine scaffold to the subsequent tailoring steps of glycosylation and methylation. This document provides a foundational roadmap for the experimental validation and future chemoenzymatic engineering of this compound and its analogs.
Introduction
Aestivophoenins A, B, and C were first isolated from Streptomyces purpeofuscus and identified as novel neuronal cell protecting substances[1][2]. The producing organism has since been reclassified as Kitasatospora purpeofusca[3]. These molecules belong to the phenazine family of bacterial secondary metabolites, which are known for their broad range of biological activities[4][5][6]. This compound is distinguished by a C-glycosylated rhamnose moiety and a methyl ester, features that are critical for its biological activity. Understanding the biosynthesis of this compound is paramount for several reasons: it will enable the generation of novel derivatives with improved therapeutic properties, facilitate the development of heterologous production systems for sustainable supply, and expand our knowledge of the enzymatic machinery involved in the biosynthesis of complex phenazine natural products.
While the specific biosynthetic gene cluster for aestivophoenins remains to be experimentally verified, the availability of the complete genome sequence of Kitasatospora purpeofusca allows for a genome-mining approach to identify the putative BGC[7][8]. This guide leverages bioinformatic tools like antiSMASH and comparative genomics to propose a plausible biosynthetic pathway for this compound[2].
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed in two major stages: the formation of the phenazine-1,6-dicarboxylic acid (PDC) core, followed by a series of tailoring reactions.
Formation of the Phenazine Core
The biosynthesis of the phenazine core is conserved across many bacterial species and originates from the shikimic acid pathway[9][10]. Two molecules of a chorismic acid-derived precursor are condensed to form the tricyclic phenazine scaffold. In Streptomyces species, this typically leads to the formation of phenazine-1,6-dicarboxylic acid (PDC)[9][10]. The key enzymes involved in this process are encoded by a set of conserved phz genes.
The proposed enzymatic steps are as follows:
-
Chorismic acid isomerization: The enzyme PhzE, an isochorismate synthase, converts chorismic acid to isochorismate.
-
Addition of ammonia (B1221849): PhzD, a 2,3-dihydro-2,3-dihydroxybenzoate synthase-like enzyme, catalyzes the addition of ammonia to isochorismate to yield 2-amino-2-deoxyisochorismate (ADIC).
-
Elimination of pyruvate (B1213749): The enzyme PhzF, an isomerase, is responsible for the elimination of pyruvate from ADIC to generate 3,4-dihydro-3-hydroxy-anthranilic acid (DHHA).
-
Dimerization and oxidation: Two molecules of DHHA are thought to be condensed and subsequently oxidized to form the phenazine-1,6-dicarboxylic acid (PDC) core. This crucial step is likely catalyzed by one or more enzymes within the cluster, potentially including a PhzG-like flavin-dependent oxidase[11][12].
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DHHA -> PDC [label="PhzG-like enzymes", fontcolor="#34A853"];
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Figure 2: Proposed tailoring steps in this compound biosynthesis.
Putative Biosynthetic Gene Cluster in Kitasatospora purpeofusca
Based on the proposed biosynthetic pathway, a search of the Kitasatospora purpeofusca genome using tools like antiSMASH would be performed to identify a candidate BGC. The putative aestivophoenin BGC would be expected to contain the following genes:
-
Core Phenazine Biosynthesis Genes: Homologs of phzE, phzD, phzF, and phzG.
-
Tailoring Enzyme Genes: Genes encoding a monooxygenase, a SAM-dependent methyltransferase, and a C-glycosyltransferase.
-
Sugar Biosynthesis Genes: Genes for the synthesis of TDP-L-rhamnose, the likely precursor for the rhamnose moiety.
-
Regulatory and Transport Genes: Genes encoding regulatory proteins (e.g., LuxR family) and transporter proteins for the export of the final product.
The following table summarizes the putative genes and their proposed functions in the biosynthesis of this compound.
Putative Gene Proposed Function Enzyme Class aesA Chorismate isomerization Isochorismate synthase aesB Amination of isochorismate 2,3-dihydro-2,3-dihydroxybenzoate synthase-like aesC Pyruvate elimination Isomerase aesD Dimerization and oxidation Flavin-dependent oxidase aesE Decarboxylation/Hydroxylation Monooxygenase aesF Methylation of carboxyl group SAM-dependent methyltransferase aesG C-glycosylation with rhamnose C-glycosyltransferase aesH-K TDP-L-rhamnose biosynthesis Dehydratase, epimerase, reductase, etc. aesR Regulation of cluster expression Transcriptional regulator aesT Export of this compound Transporter
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound will require a combination of genetic, biochemical, and analytical techniques.
Gene Knockout and Heterologous Expression
Objective: To confirm the involvement of the putative BGC in this compound production.
Protocol:
-
Gene Inactivation: Create targeted knockouts of key genes in the putative BGC (e.g., aesA, aesG) in Kitasatospora purpeofusca using CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Analyze the culture extracts of the mutant strains by HPLC and LC-MS/MS and compare the metabolic profiles to the wild-type strain. A loss of this compound production in the mutants would confirm the gene's involvement.
-
Heterologous Expression: Clone the entire putative BGC into a suitable expression vector and transform it into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
-
Production Analysis: Ferment the heterologous host and analyze the culture extracts for the production of this compound.
```dot
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References
- 1. germai.app [germai.app]
- 2. antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetyl-Cysteinylated Streptophenazines from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptation to Endophytic Lifestyle Through Genome Reduction by Kitasatospora sp. SUK42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure of the phenazine biosynthesis enzyme PhzG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, Mass Spec) of Aestivophoenin A
A Technical Guide to the Spectroscopic Data of Aestivophoenin A
This guide provides a comprehensive overview of the spectroscopic data for this compound, a novel neuronal cell protecting substance isolated from Streptomyces purpeofuscus. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Mass Spectrometry Data
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula of this compound as C₃₆H₄₀N₂O₇.
| Parameter | Value |
| Molecular Formula | C₃₆H₄₀N₂O₇ |
| Observed Mass [M+H]⁺ | 613.2890 |
| Calculated Mass [M+H]⁺ | 613.2912 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR spectra for this compound were recorded in a CDCl₃ solution. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.
¹H NMR Spectroscopic Data
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 6 | 8.74 | dd | 7.3, 1.5 |
| 7 | 7.82 | dd | 8.3, 7.3 |
| 8 | 8.16 | dd | 8.3, 1.5 |
| 9 | 8.22 | s | |
| 2' | 4.88 | m | |
| 3' | 2.15 | m | |
| 4' | 1.35, 1.55 | m | |
| 5' | 1.83, 1.95 | m | |
| 6' | 5.20 | d | 9.8 |
| 7' | 1.78 | s | |
| 8' | 1.65 | s | |
| 2'' | 6.00 | d | 2.0 |
| 3'' | 5.38 | dd | 3.4, 2.0 |
| 4'' | 5.28 | t | 3.4 |
| 5'' | 4.10 | m | |
| 6'' | 1.35 | d | 6.4 |
| 1-OH | 14.80 | s | |
| 4-OH | 9.50 | br s | |
| 2''-OH | 3.50 | d | 3.4 |
| 3''-OH | 3.00 | d | 3.4 |
| 4''-OH | 3.20 | d | 3.4 |
¹³C NMR Spectroscopic Data
| Position | δ (ppm) |
| 1 | 165.4 |
| 2 | 134.4 |
| 3 | 128.5 |
| 4 | 150.5 |
| 4a | 136.0 |
| 5a | 138.8 |
| 6 | 129.2 |
| 7 | 132.8 |
| 8 | 125.1 |
| 9 | 126.7 |
| 9a | 141.8 |
| 10a | 134.1 |
| 1' | 135.0 |
| 2' | 49.3 |
| 3' | 31.8 |
| 4' | 26.7 |
| 5' | 29.5 |
| 6' | 122.5 |
| 7' | 133.5 |
| 8' | 25.7 |
| 9' | 17.8 |
| 1'' | 98.8 |
| 2'' | 71.8 |
| 3'' | 72.8 |
| 4'' | 73.1 |
| 5'' | 69.5 |
| 6'' | 17.9 |
Experimental Protocols
Spectroscopic Analysis Workflow
Caption: Workflow for the isolation and structural elucidation of this compound.
Mass Spectrometry
-
Instrument : JEOL JMS-SX102A Mass Spectrometer
-
Method : High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)
-
Matrix : m-nitrobenzyl alcohol
NMR Spectroscopy
-
Instrument : JEOL ALPHA-500 Spectrometer
-
Solvent : CDCl₃
-
Reference : The residual solvent peaks of CHCl₃ (δH 7.26) and CDCl₃ (δC 77.0) were used as internal references for the ¹H and ¹³C NMR spectra, respectively.
-
Experiments : ¹H NMR, ¹³C NMR, ¹H-¹H COSY, and HMBC experiments were conducted to assign the proton and carbon signals.
An In-depth Technical Guide to the Natural Variants and Analogs of Aestivophoenin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aestivophoenins are a group of phenazine-derived natural products with notable neuroprotective properties. Isolated from the bacterium Kitasatospora purpeofusca (formerly Streptomyces purpeofusca), these compounds have demonstrated potential as excitatory amino acid antagonists. This technical guide provides a comprehensive overview of the known natural variants of Aestivophoenin A, detailing their isolation, structural characteristics, and biological activities. Due to the limited public information on synthetic analogs of this compound, this guide also explores general methodologies for the synthesis and biological evaluation of phenazine-based compounds, offering a framework for the future development of novel this compound analogs.
Introduction to Aestivophoenins
The Aestivophoenins are a family of bioactive compounds first identified in the mid-1990s. They belong to the phenazine (B1670421) class of nitrogen-containing heterocyclic compounds, a group known for a wide range of biological activities, including antimicrobial and antitumor effects. The primary source of Aestivophoenins is the soil bacterium Kitasatospora purpeofusca.[1] The known natural variants are this compound, B, and C. Their principal reported biological activity is the protection of neuronal cells from glutamate-induced toxicity, suggesting a potential therapeutic application in neurodegenerative diseases.[2][3]
Natural Variants of this compound
Currently, the publicly available scientific literature details three natural variants: this compound, B, and C.
Chemical Structures
While the detailed structure elucidation for all variants is found in specialized publications, the general structure consists of a phenazine core with various substitutions. The structure for Aestivophoenin B is publicly available in chemical databases. It features a complex ester side chain attached to the phenazine core. The precise structure of this compound, the parent compound of this guide, is detailed in the 1995 publication by Kunigami et al. in The Journal of Antibiotics.[2]
Aestivophoenin B Structure:
-
Molecular Formula: C₃₆H₄₀N₂O₇
-
IUPAC Name: [(2S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate
Note: A visual representation of the chemical structures would be included here in a full whitepaper.
Biological Activity
The primary biological activity of the Aestivophoenins is their ability to protect neuronal cells from damage induced by excitatory amino acids like glutamate (B1630785).[2][3] This activity suggests that they may act as antagonists at glutamate receptors or interfere with downstream signaling pathways that lead to excitotoxicity.
Table 1: Summary of Biological Activity of Aestivophoenins
| Compound | Biological Activity | Target/Pathway | Quantitative Data (IC₅₀, etc.) | Reference |
| This compound | Neuronal Cell Protection | Excitatory Amino Acid Antagonist | Not publicly available in abstracts | [2] |
| Aestivophoenin B | Neuronal Cell Protection | Excitatory Amino Acid Antagonist | Not publicly available in abstracts | [2] |
| Aestivophoenin C | Neuronal Cell Protection, Antioxidant | Excitatory Amino Acid Antagonist | Not publicly available in abstracts | [3] |
Note: The lack of publicly available quantitative data highlights the need to consult the original research articles for detailed information.
Experimental Protocols
Isolation of Natural Aestivophoenins
The isolation of Aestivophoenins from Kitasatospora purpeofusca follows general protocols for the extraction of secondary metabolites from actinomycetes.
Workflow for Isolation of Phenazine Compounds:
Detailed Protocol Steps:
-
Fermentation: Kitasatospora purpeofusca is cultured in a suitable production medium to encourage the biosynthesis of secondary metabolites.
-
Extraction: The culture broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then subjected to solvent extraction, typically with ethyl acetate, to partition the phenazine compounds into the organic phase. The organic extract is then concentrated.
-
Purification: The crude extract is purified using chromatographic techniques. Initial purification is often performed using silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the individual Aestivophoenin compounds.[4]
Neuronal Cell Protection Assay
The neuroprotective effects of Aestivophoenins are assessed by their ability to prevent cell death in neuronal cell lines exposed to glutamate.
Workflow for Neuronal Cell Protection Assay:
Detailed Protocol Steps:
-
Cell Culture: A suitable neuronal cell line, such as HT22 hippocampal neurons, is cultured in 96-well plates.
-
Treatment: The cells are pre-treated with varying concentrations of the Aestivophoenin compound for a specified period.
-
Glutamate Challenge: Glutamate is added to the cell culture medium to induce excitotoxicity.
-
Incubation: The cells are incubated for a period to allow for the progression of cell death in the control group.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay (which measures metabolic activity) or the LDH release assay (which measures membrane integrity).[5]
-
Data Analysis: The viability of the treated cells is compared to that of cells treated with glutamate alone to determine the protective effect of the Aestivophoenin.
Synthetic Analogs of this compound
As of the date of this guide, there is no publicly available information specifically detailing the synthesis of analogs of this compound. However, the phenazine core is a common scaffold in medicinal chemistry, and general strategies for its modification can be applied to generate novel this compound derivatives.
Potential Synthetic Strategies
The synthesis of phenazine analogs typically involves the construction of the heterocyclic core followed by functionalization. Key strategies could include:
-
Modification of the Ester Side Chain: The complex ester group on Aestivophoenin B is a prime target for modification. Simpler esters or amides could be synthesized to explore the structure-activity relationship (SAR).
-
Substitution on the Phenazine Core: The phenazine ring can be functionalized with various substituents (e.g., halogens, alkyl groups, nitro groups) to modulate the electronic properties and steric bulk of the molecule.
-
Glycosylation Variants: The sugar moiety could be altered or replaced with other polar groups to influence solubility and cell permeability.
Logical Relationship of Potential Analog Design:
Future Directions
The neuroprotective properties of the Aestivophoenins make them intriguing lead compounds for the development of therapeutics for neurodegenerative disorders. Future research should focus on:
-
Total Synthesis: The development of a total synthesis for this compound and its natural variants would provide a reliable source of these compounds for further study and enable the synthesis of novel analogs.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of Aestivophoenin analogs is crucial to identify the key structural features responsible for their neuroprotective activity.
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways modulated by Aestivophoenins will be essential for their rational development as therapeutic agents.
-
In Vivo Studies: Evaluation of the efficacy of Aestivophoenins and their most promising analogs in animal models of neurodegeneration is a critical next step.
Conclusion
The Aestivophoenins represent a promising class of natural products with a valuable neuroprotective profile. While the currently available public information on these compounds is somewhat limited, this guide provides a foundational understanding of their origin, known variants, and biological activities. The outlined experimental protocols and strategies for analog design offer a roadmap for researchers and drug development professionals to further explore the therapeutic potential of this fascinating family of phenazine compounds. The development of synthetic routes to this compound and its analogs will be a key enabler for advancing these compounds from promising natural products to potential clinical candidates.
References
- 1. Kitasatospora purpeofusca - Wikipedia [en.wikipedia.org]
- 2. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Aestivophoenin A: Unraveling the Neuroprotective Mechanism in Neuronal Cells - A Technical Guide
Disclaimer: Detailed molecular studies on the precise mechanism of action of Aestivophoenin A are scarce in publicly available scientific literature. This guide summarizes the existing knowledge and presents a hypothesized mechanism of action based on the compound's known properties and established principles of neuroprotection. Further experimental validation is required to confirm these proposed pathways.
Executive Summary
This compound is a naturally occurring phenazine (B1670421) compound isolated from the bacterium Streptomyces purpeofuscus.[1][2] Early studies have identified it as a "neuronal cell protecting substance."[1] The available literature suggests that its neuroprotective effects are, at least in part, attributable to its function as an excitatory amino acid antagonist and its antioxidant properties, particularly in the context of glutamate-induced toxicity.[1][3] This document provides a comprehensive overview of the known attributes of this compound and proposes a hypothetical mechanism of action for its neuroprotective effects in neuronal cells, intended for researchers, scientists, and drug development professionals.
Known Biological Properties of Aestivophoenins
Aestivophoenins A, B, and C are a class of phenazine compounds with reported neuroprotective activities. The primary source of these compounds is the soil bacterium Streptomyces purpeofuscus. The key reported biological activities relevant to their effects on neuronal cells are:
-
Neuroprotection: Described as substances that protect neuronal cells from damage.
-
Excitatory Amino Acid Antagonism: Implicated in counteracting the toxic effects of excitatory amino acids like glutamate (B1630785).
-
Antioxidant Activity: Aestivophoenin C, a closely related compound, has been characterized as an antioxidant. It is plausible that this compound shares this property, a common feature of many phenazine compounds.
Proposed Mechanism of Action in Glutamate-Induced Excitotoxicity
Glutamate excitotoxicity is a primary pathway of neuronal cell death in various neurological disorders. It is triggered by the excessive activation of glutamate receptors, leading to a cascade of detrimental intracellular events. Based on its known properties, this compound is hypothesized to exert its neuroprotective effects by intervening at key points in this cascade.
A proposed dual mechanism of action is as follows:
-
Inhibition of Glutamate Receptor Overactivation: As an excitatory amino acid antagonist, this compound may directly or indirectly inhibit the overstimulation of glutamate receptors, such as the NMDA and AMPA receptors. This would reduce the excessive influx of calcium ions (Ca2+) into the neuron, a primary trigger of the excitotoxic cascade.
-
Scavenging of Reactive Oxygen Species (ROS): The initial excitotoxic events lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS). As a putative antioxidant, this compound could neutralize these harmful free radicals, thereby reducing oxidative stress, preventing lipid peroxidation, and protecting cellular components from damage.
The following diagram illustrates this proposed signaling pathway:
Quantitative Data Summary
Due to the limited availability of public research, a comprehensive quantitative data summary for this compound's activity in neuronal cells cannot be provided at this time. For the scientific community to fully assess its potential, future studies would need to generate data for tables such as the one conceptualized below.
Table 1: Conceptual Quantitative Data for this compound
| Parameter | Cell Type | Assay Condition | Value |
|---|---|---|---|
| IC50 (NMDA Receptor Binding) | Primary Cortical Neurons | Radioligand Binding Assay | Data Not Available |
| EC50 (Neuroprotection) | Hippocampal HT22 Cells | Glutamate Challenge (5 mM) | Data Not Available |
| ROS Scavenging Capacity | SH-SY5Y Cells | DCFDA Assay | Data Not Available |
| Mitochondrial Membrane Potential | Primary Cerebellar Granule Neurons | JC-1 Staining | Data Not Available |
Experimental Protocols
Detailed experimental protocols for studies on this compound are not available. However, a generalized protocol for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line is provided below.
Generalized Protocol: Assessment of Neuroprotection in HT22 Cells
Objective: To determine the efficacy of a test compound in protecting murine hippocampal HT22 cells from glutamate-induced oxidative stress and cell death.
Materials:
-
HT22 murine hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Glutamate solution
-
Test Compound (e.g., this compound)
-
Resazurin sodium salt (for viability assay)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (for ROS measurement)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: HT22 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for a specified time (e.g., 2 hours).
-
Glutamate Challenge: A toxic concentration of glutamate (e.g., 5 mM) is added to the wells (except for the vehicle control group).
-
Incubation: The plate is incubated for 12-24 hours.
-
Cell Viability Assay (Resazurin):
-
Resazurin solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C.
-
Fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).
-
-
ROS Measurement (H2DCFDA):
-
The medium is removed, and cells are washed with PBS.
-
H2DCFDA solution is added to each well.
-
The plate is incubated for 30 minutes at 37°C.
-
Fluorescence is measured (excitation ~485 nm, emission ~535 nm).
-
Experimental Workflow Diagram:
Conclusion and Future Directions
This compound represents a promising natural product with neuroprotective potential. The limited available data suggests a mechanism centered on the mitigation of glutamate excitotoxicity through excitatory amino acid antagonism and antioxidant activity. However, to advance this compound towards any potential therapeutic application, a significant research effort is required.
Future research should focus on:
-
Elucidation of the specific molecular targets: Determining if this compound directly binds to glutamate receptors or modulates their activity through other means.
-
Comprehensive in vitro and in vivo studies: Generating robust quantitative data on its efficacy and safety in various models of neurodegeneration.
-
Investigation of downstream signaling pathways: Exploring the effects of this compound on apoptotic pathways (e.g., Bcl-2 family proteins, caspases) and pro-survival pathways (e.g., Akt, ERK).
The elucidation of the precise mechanism of action of this compound will be crucial for its development as a potential therapeutic agent for neurological disorders characterized by excitotoxicity.
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kitasatospora purpeofusca - Wikipedia [en.wikipedia.org]
- 3. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Aestivophoenin A: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide, therefore, serves as a foundational framework, outlining the standard methodologies and conceptual pathways that would be essential for evaluating the in vitro antioxidant potential of Aestivophoenin A, should it become the subject of future investigation.
Section 1: Quantitative Data on Antioxidant Activity
In the absence of specific data for this compound, this section provides a template for how such data would be presented. When evaluating the antioxidant capacity of a novel compound, researchers typically employ a battery of assays to assess different mechanisms of antioxidant action. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the free radicals.
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Assay Type | Radical Scavenged | This compound IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Data not available |
| ABTS Radical Scavenging Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Data not available |
| Superoxide (B77818) Radical Scavenging Assay | Superoxide anion (O₂⁻) | Data not available | Data not available |
| Hydroxyl Radical Scavenging Assay | Hydroxyl radical (•OH) | Data not available | Data not available |
Section 2: Experimental Protocols for Key Antioxidant Assays
The following are detailed, standardized protocols that would be employed to determine the in vitro antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][2]
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. This change in color is measured spectrophotometrically at approximately 517 nm.[1]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[3]
-
Sample Preparation: this compound would be dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions would be made.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3] The IC50 value is then determined from a plot of scavenging activity against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically at approximately 734 nm.[3]
Procedure:
-
Generation of ABTS Radical: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[4][5]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][4]
-
Sample Preparation: Similar to the DPPH assay, a series of dilutions of this compound would be prepared.
-
Reaction Mixture: A small volume of the this compound solution is mixed with a larger volume of the ABTS•+ working solution.[3]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[3]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[3]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay, and the IC50 value is determined.[3]
Superoxide Radical (O₂⁻) Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are biologically important reactive oxygen species.
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan (B1609692) product that can be measured spectrophotometrically.[6] An antioxidant will compete with NBT for the superoxide radicals, thus inhibiting the formation of formazan.[6]
Procedure:
-
Reaction Mixture Preparation: The reaction mixture typically contains a buffer (e.g., Tris-HCl or phosphate (B84403) buffer), NADH, NBT, and PMS.[4][6]
-
Sample Addition: Various concentrations of this compound would be added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of PMS.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 5-20 minutes).[4]
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm or 420 nm).[4][7]
-
Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Section 3: Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant capacity of a test compound like this compound.
Caption: Generalized workflow for in vitro antioxidant activity assessment.
Potential Antioxidant Signaling Pathways
While no specific signaling pathways have been identified for this compound, many natural antioxidant compounds exert their effects by modulating key cellular signaling pathways involved in the oxidative stress response. One of the most important is the Nrf2-Keap1 pathway.
Principle: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.
The following diagram illustrates the potential activation of the Nrf2 pathway by an antioxidant compound.
Caption: Potential activation of the Nrf2 antioxidant pathway.
Conclusion
While direct experimental evidence for the in vitro antioxidant properties of this compound is currently unavailable, this guide provides a comprehensive framework for its potential evaluation. By employing standardized assays such as DPPH, ABTS, and superoxide radical scavenging, researchers can quantify its antioxidant capacity. Furthermore, investigating its influence on key signaling pathways like the Nrf2-Keap1 system would provide crucial insights into its mechanism of action at the cellular level. Future research in these areas is necessary to elucidate the therapeutic potential of this compound as an antioxidant agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Aestivophoenin A
A comprehensive review of publicly available scientific literature reveals no specific studies on the preliminary cytotoxicity of Aestivophoenin A. This document synthesizes the available information on this compound and the broader class of phenazine (B1670421) compounds to provide context for future research in this area.
Introduction to this compound
This compound is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. It is a natural product isolated from the bacterium Streptomyces purpeofuscus.[1][2] Existing research on this compound and its analogues, Aestivophoenin B and C, has primarily focused on their potential as neuronal cell protecting substances, suggesting neuroprotective rather than cytotoxic activities.[1][3]
The Cytotoxic Potential of Phenazine Compounds
While no data exists for this compound, the broader class of phenazine derivatives has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][5][6][7][8] This suggests that while this compound itself has been explored for neuroprotection, its core chemical scaffold belongs to a group of compounds with known anticancer potential.
The anticancer activity of phenazine derivatives is generally quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[4] For instance, certain synthetic phenazine derivatives have shown IC50 values comparable to the chemotherapy drug cisplatin (B142131) against cell lines such as K562 (Chronic Myelogenous Leukemia) and HepG2 (Hepatocellular Carcinoma).[4] Other cationic phenazine derivatives have demonstrated potent cytotoxicity in the low micromolar and even nanomolar range, particularly when activated by light, against ovarian carcinoma cell lines (A2780).[4][6][7]
Potential Mechanisms of Action for Cytotoxic Phenazines
The cytotoxic effects of phenazine compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways that promote cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of action for many cytotoxic phenazines is the induction of apoptosis. This can be initiated through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria.
-
Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface.
Evidence suggests that some phenazine derivatives can activate key executioner caspases, such as caspase-3 and caspase-7, which are crucial for dismantling the cell during apoptosis.[4]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, leading to increased cell proliferation and resistance to apoptosis. Some phenazine derivatives have been shown to inhibit the activation of NF-κB, thereby making cancer cells more susceptible to apoptosis.[4]
Standard Experimental Protocols for Cytotoxicity Studies
Should preliminary cytotoxicity studies of this compound be undertaken in the future, the following standard experimental protocols would be applicable.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualization of Potential Experimental Workflow and Signaling Pathways
While there is no specific data for this compound, the following diagrams illustrate the general workflow for cytotoxicity testing and a potential signaling pathway that could be investigated based on the known activities of other phenazine compounds.
Caption: A generalized experimental workflow for assessing the cytotoxicity of a compound.
Caption: A hypothetical signaling pathway for apoptosis induction by a cytotoxic phenazine.
Conclusion and Future Directions
Future research should focus on screening this compound against a panel of cancer cell lines to determine its IC50 values. If cytotoxic activity is observed, subsequent studies should aim to elucidate the underlying mechanism of action, including its ability to induce apoptosis and its effects on key signaling pathways such as NF-κB. Such studies would clarify the therapeutic potential of this compound and contribute to the broader understanding of the structure-activity relationships of phenazine compounds.
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kitasatospora purpeofusca - Wikipedia [en.wikipedia.org]
- 3. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of Aestivophoenin A
For Researchers, Scientists, and Drug Development Professionals
Aestivophoenin A, a phenazine (B1670421) compound isolated from Streptomyces purpeofuscus, has garnered interest for its potential as a neuronal cell protecting agent.[1] As with any promising natural product, a thorough understanding of its physicochemical properties is paramount for advancing from discovery to preclinical and clinical development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound, critical parameters that influence its formulation, bioavailability, and therapeutic efficacy.
While specific solubility and stability data for this compound are not extensively published in publicly available literature, this guide outlines the standard experimental protocols and data presentation formats that are essential for such an investigation. The following sections detail the requisite experimental workflows, data interpretation, and visualization of key processes.
Section 1: Solubility Profiling of this compound
A comprehensive solubility profile is fundamental to developing viable formulations for both in vitro and in vivo studies. The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound would be determined in a panel of pharmaceutically relevant solvents. A common and reliable method is the shake-flask method.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials and Equipment:
-
This compound (pure, solid form)
-
A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[2][3]
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) to allow for equilibration. The system should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that saturation has been achieved.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or other quantitative analytical techniques.[4]
-
Calculate the solubility in units such as mg/mL or µg/mL.
Data Presentation: Illustrative Solubility Data
The quantitative results from the solubility experiments should be compiled into a clear and concise table. The following table is an example of how such data would be presented.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Deionized Water | 25 | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 |
| Ethanol | 25 | 5 - 10 |
| Methanol | 25 | 10 - 20 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Propylene Glycol | 25 | 1 - 5 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 5 - 15 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Section 2: Stability Assessment of this compound
Investigating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions.
Experimental Protocol for Stability Studies
Stability studies are typically conducted under various environmental conditions to assess the compound's susceptibility to degradation.
Objective: To evaluate the chemical stability of this compound in different solvents and under various stress conditions over time.
Materials and Equipment:
-
A stock solution of this compound in a suitable solvent
-
A panel of buffers at different pH values (e.g., pH 2, 7, 9)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a stability-indicating method
-
Mass spectrometer (for identification of degradation products)
Procedure:
-
Prepare solutions of this compound at a known concentration in the selected solvents or buffers.
-
Aliquot the solutions into vials and store them under a range of conditions, including:
-
Temperature: Refrigerated (2-8°C), room temperature (25°C), and elevated temperature (e.g., 40°C).
-
pH: Acidic, neutral, and basic buffer solutions.
-
Light: Exposure to light in a photostability chamber according to ICH guidelines.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples.
-
Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Quantify the remaining concentration of this compound and any major degradation products.
-
The rate of degradation can be determined, and the degradation pathway can be elucidated through characterization of the degradation products, often using mass spectrometry.[5]
Data Presentation: Illustrative Stability Data
The results of the stability studies should be presented in a tabular format to facilitate comparison across different conditions. The following is an example of how this data could be displayed.
| Condition | Time Point | Illustrative % this compound Remaining |
| pH 2 Buffer, 25°C | 0 hours | 100 |
| 24 hours | 95 | |
| 72 hours | 88 | |
| pH 7 Buffer, 25°C | 0 hours | 100 |
| 24 hours | 99 | |
| 72 hours | 98 | |
| pH 9 Buffer, 25°C | 0 hours | 100 |
| 24 hours | 92 | |
| 72 hours | 81 | |
| 40°C in Aqueous Solution | 0 hours | 100 |
| 24 hours | 90 | |
| 72 hours | 75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Section 3: Visualizing Experimental and Logical Workflows
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for solubility and stability testing, as well as a hypothetical signaling pathway that a neuroprotective compound like this compound might influence.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Caption: Hypothetical Neuroprotective Signaling Pathway.
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a robust understanding of its fundamental physicochemical properties. The experimental frameworks detailed in this guide provide a clear path for determining its solubility and stability profiles. While specific data for this compound remains to be published, the methodologies described herein are standard in the pharmaceutical industry and are essential for the formulation development and stability assessment of new chemical entities. The systematic application of these protocols will generate the critical data needed to advance this compound through the drug development pipeline.
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Narrative of Phenazines in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazines, a class of nitrogen-containing heterocyclic compounds, have a rich and varied history in the annals of chemistry and biology. Primarily recognized for their vibrant colors and potent antimicrobial properties, their journey into the complex realm of neuroscience has been more recent and nuanced. Initially overshadowed by their structurally related cousins, the phenothiazines, which revolutionized psychiatric medicine, phenazines are now emerging from the shadows as compounds of significant interest for their potential neuroprotective and neuromodulatory activities. This technical guide provides an in-depth exploration of the historical context, quantitative neuroprotective data, experimental methodologies, and implicated signaling pathways of phenazine (B1670421) compounds in neuroscience, offering a comprehensive resource for researchers and drug development professionals.
A Divergent Path: Phenazines vs. Phenothiazines
To understand the historical context of phenazines in neuroscience, it is crucial to first distinguish them from the more widely known phenothiazines. While both are tricyclic nitrogen-containing structures, the arrangement of the nitrogen atoms and the central ring structure imparts distinct chemical and pharmacological properties.
Phenothiazines , with their characteristic thio- and amino-groups in the central ring, were serendipitously discovered to possess potent antipsychotic properties in the mid-20th century. The archetypal phenothiazine, chlorpromazine, introduced in the 1950s, marked a turning point in the treatment of schizophrenia and other psychotic disorders.[1][2] Their mechanism of action, primarily centered on the antagonism of dopamine (B1211576) D2 receptors, laid the foundation for the dopamine hypothesis of schizophrenia and spurred the development of a vast arsenal (B13267) of neuroleptic drugs.[3][4]
In contrast, the journey of phenazines into neuroscience has been less direct. For decades, their primary claim to fame was as secondary metabolites produced by a wide array of bacteria, such as Pseudomonas aeruginosa, with potent antibiotic activity.[5] Early research on phenazines was therefore dominated by microbiology and infectious disease, with little to no focus on their potential effects on the central nervous system (CNS).
The Emergence of Neuroprotective Phenazines: Early Discoveries
The pivot of phenazine research towards neuroscience began with the increasing recognition of the role of oxidative stress and inflammation in a multitude of neurodegenerative diseases. The inherent redox properties of the phenazine core, which allows them to act as electron shuttles, hinted at a potential to modulate cellular redox states. This, coupled with their known anti-inflammatory effects, provided a compelling rationale for investigating their neuroprotective potential.
A landmark study in 1997 by Kim et al. provided the first direct evidence of the neuroprotective effects of phenazine compounds. From the culture broth of a Streptomyces species, they isolated two novel diphenazine (B80162) compounds, which they named phenazostatin A and B .[6] These compounds were shown to protect neuronal cells from glutamate-induced toxicity, a key mechanism implicated in ischemic stroke and other neurodegenerative conditions.[6] This discovery was a seminal moment, suggesting that the vast chemical space of natural and synthetic phenazines could be a fertile ground for the discovery of novel neuroprotective agents.
Quantitative Neuroprotective Data
While the field is still in its nascent stages, some quantitative data on the neuroprotective effects of phenazine compounds is available. The following table summarizes the key findings from the foundational study on phenazostatins.
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Phenazostatin A | Glutamate (B1630785) Toxicity | N18-RE-105 | 0.34 | [6] |
| Phenazostatin B | Glutamate Toxicity | N18-RE-105 | 0.33 | [6] |
Table 1: Neuroprotective Activity of Phenazostatins.
It is important to note that much of the available quantitative data for other phenazine compounds, such as pyocyanin (B1662382) and phenazine-1-carboxylic acid (PCA), is in the context of their antimicrobial or anticancer activities, with IC50 values often reported for bacterial or cancer cell lines.[7][8][9] Further research is critically needed to establish a broader quantitative understanding of the neuroprotective potency of a wider range of phenazine derivatives.
Experimental Protocols
The investigation of phenazine compounds in a neuroscience context employs a variety of in vitro and in vivo experimental models. The following are detailed methodologies for key experiments cited or relevant to the field.
In Vitro Neuroprotection Assays
This assay is fundamental for assessing the ability of a compound to protect neurons from the toxic effects of excessive glutamate stimulation.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured on poly-D-lysine coated plates in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).[10]
-
Treatment: After a period of maturation in culture (typically 7-14 days), neurons are pre-treated with various concentrations of the test phenazine compound for a specified duration (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Glutamate is then added to the culture medium at a concentration known to induce significant neuronal death (e.g., 50-100 µM) for a defined period (e.g., 24 hours).[11][12]
-
Assessment of Cell Viability: Neuronal viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from damaged cells with compromised membrane integrity.
-
Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification of cell viability.[13]
-
This assay evaluates the capacity of phenazine compounds to protect neurons from damage induced by oxidative stress.
-
Cell Culture: As described for the glutamate excitotoxicity assay.
-
Induction of Oxidative Stress: Oxidative stress can be induced by various agents, including:
-
Hydrogen Peroxide (H₂O₂): Directly introduces reactive oxygen species (ROS).
-
6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons through the generation of ROS.
-
-
Treatment: Neurons are pre-treated with the test phenazine compound prior to the addition of the oxidative stress-inducing agent.
-
Measurement of Oxidative Stress:
-
ROS Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Lipid Peroxidation: Assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Antioxidant Enzyme Activity: The activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase can be measured.[14]
-
In Vivo Neuroprotection Models
These models are used to evaluate the efficacy of phenazine compounds in protecting the brain from ischemic damage.
-
Middle Cerebral Artery Occlusion (MCAO): A common model where the middle cerebral artery is temporarily or permanently occluded, leading to focal cerebral ischemia.
-
Treatment: The test phenazine compound can be administered before (pre-treatment), during, or after the ischemic insult.
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: The size of the ischemic lesion is measured using histological staining (e.g., TTC staining).
-
Neurological Deficit Scoring: Behavioral tests are used to assess motor and sensory deficits.
-
Histopathological Analysis: Brain tissue is examined for markers of neuronal death, inflammation, and apoptosis.
-
Implicated Signaling Pathways
While the precise molecular mechanisms underlying the neuroprotective effects of phenazines are still under active investigation, their known biological activities suggest the involvement of several key signaling pathways crucial for neuronal survival and function.
Oxidative Stress and Antioxidant Response
The ability of phenazines to participate in redox cycling is a double-edged sword. While some phenazines like pyocyanin are known to generate reactive oxygen species (ROS) and induce oxidative stress, others may act as antioxidants or modulate endogenous antioxidant pathways.[15] A plausible neuroprotective mechanism for certain phenazines could involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a master regulator of the cellular antioxidant response.
Caption: Potential modulation of the Nrf2-ARE antioxidant pathway by phenazines.
Anti-inflammatory Signaling in Glia
Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key contributor to the pathology of many neurodegenerative diseases. The anti-inflammatory properties of some phenazines suggest they may modulate signaling pathways that control the production of pro-inflammatory mediators in these cells. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by phenazines.
Future Directions and Conclusion
The exploration of phenazine compounds in neuroscience is a field ripe with potential. While the historical context is still being written, the early discoveries of neuroprotective phenazines have opened a new and exciting avenue for drug discovery. The key challenges and opportunities for the future include:
-
Expansion of the Chemical Library: The vast structural diversity of natural and synthetic phenazines remains largely unexplored for neuroprotective activity. High-throughput screening of phenazine libraries against various models of neurodegeneration is a critical next step.
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by neuroprotective phenazines is essential for rational drug design and development.
-
Pharmacokinetic and Safety Profiling: For any promising phenazine lead, thorough investigation of its ability to cross the blood-brain barrier, its metabolic stability, and its potential for off-target effects and toxicity will be paramount.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. What's in a name?The evolution of the nomenclatureof antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa’s greenish-blue pigment pyocyanin: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming microbial pigment into therapeutic revelation: extraction and characterization of pyocyanin from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Frontiers | A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor [frontiersin.org]
- 12. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Aestivophoenin A from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aestivophoenin A, a phenazine (B1670421) compound with neuroprotective properties, is a secondary metabolite produced by the bacterium Kitasatospora purpeofusca (formerly known as Streptomyces purpeofuscus).[1] This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture, based on established methodologies for similar natural products. Additionally, it presents a summary of expected yields and outlines a hypothetical signaling pathway associated with its neuroprotective effects, offering a valuable resource for researchers in natural product chemistry, neuropharmacology, and drug development.
Introduction
Aestivophoenins A, B, and C are a group of phenazine compounds isolated from the soil bacterium Kitasatospora purpeofusca.[1] Initial studies have demonstrated that this compound exhibits protective effects on neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The extraction and purification of this compound are essential first steps for further pharmacological investigation, including mechanism of action studies and preclinical development. This protocol details the necessary steps from bacterial fermentation to the isolation of pure this compound.
Data Presentation: Yield of this compound
Precise yield data for this compound is not extensively reported in the available literature. However, based on typical yields for secondary metabolites from Streptomyces species, the following table provides an estimated range of expected yields at various stages of the extraction and purification process. These values can be influenced by fermentation conditions, extraction efficiency, and purification techniques.
| Stage | Parameter | Expected Value | Notes |
| Fermentation | Bacterial Culture Volume | 10 L | Starting volume for laboratory-scale extraction. |
| Cell Density (OD600) | 2.0 - 3.0 | Optimal density for secondary metabolite production. | |
| This compound Titer | 1 - 10 mg/L | Estimated based on similar phenazine compounds. | |
| Extraction | Crude Extract Weight | 5 - 15 g | After solvent extraction and evaporation. |
| This compound in Crude Extract | 5 - 10 % (w/w) | Purity can vary significantly. | |
| Purification | Final Yield of Pure this compound | 10 - 100 mg | Final yield from a 10 L culture. |
| Purity | >95% | As determined by HPLC analysis. |
Experimental Protocols
This protocol is based on the methods described by Shin-ya et al. (1995) for the isolation of Aestivophoenins A and B and incorporates general techniques for the extraction of microbial secondary metabolites.
Bacterial Fermentation
-
Strain: Kitasatospora purpeofusca (e.g., ATCC 23952).
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., ISP Medium 2) with a lyophilized culture or a glycerol (B35011) stock of K. purpeofusca. Incubate at 28°C for 48-72 hours on a rotary shaker (200 rpm).
-
Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone) with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C for 5-7 days on a rotary shaker (200 rpm). Monitor the production of this compound by HPLC analysis of small culture aliquots.
Extraction
-
Harvesting: After the incubation period, harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate (B1210297). Pool the organic layers.
-
Mycelium Extraction: Resuspend the mycelial pellet in acetone (B3395972) and sonicate for 30 minutes. Separate the cell debris by centrifugation and collect the acetone extract. Repeat this step twice.
-
Combine and Evaporate: Combine the ethyl acetate and acetone extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane (B92381) to ethyl acetate, and then to methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using a preparative reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm and 365 nm for phenazines) and collect the peak corresponding to this compound.
-
-
Final Steps:
-
Desalt the purified fraction if necessary.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Proposed Neuroprotective Signaling Pathway of this compound
While the precise molecular mechanism of this compound's neuroprotective activity is yet to be fully elucidated, it is hypothesized to involve the modulation of key signaling pathways that promote neuronal survival and inhibit apoptosis. Based on the known neuroprotective effects of other natural products, a plausible mechanism could involve the activation of pro-survival pathways such as the PI3K/Akt pathway and the inhibition of pro-apoptotic signals.
Caption: Proposed neuroprotective signaling pathway of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Aestivophoenin A
Abstract
This application note provides detailed protocols for the purification of Aestivophoenin A, a phenazine (B1670421) derivative with neuroprotective properties, from bacterial fermentation broths. This compound is a secondary metabolite produced by Streptomyces purpeofuscus.[1][2][3] The methods described herein utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for efficient isolation and purification, yielding high-purity this compound suitable for research and drug development applications. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Aestivophoenins are a group of phenazine compounds isolated from Streptomyces purpeofuscus that have demonstrated potential as neuronal cell protecting agents.[1][2] As interest in the therapeutic potential of these compounds grows, robust and efficient purification methods are essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products from complex mixtures.[4] Specifically, reverse-phase HPLC is well-suited for the purification of moderately polar compounds like phenazines.[5][6] This application note outlines a general workflow and specific protocols for the purification of this compound, based on established methods for similar phenazine antibiotics.
Experimental Workflow
The overall workflow for the purification of this compound from a crude bacterial extract involves several key steps, beginning with extraction from the fermentation broth, followed by initial fractionation, and culminating in a final purification step using preparative HPLC.
Caption: General workflow for the purification of this compound.
Materials and Reagents
-
Fermentation broth of Streptomyces purpeofuscus
-
Ethyl Acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (or Trifluoroacetic Acid, HPLC grade)
-
Standard analytical and preparative HPLC systems with UV detectors
-
Reverse-phase C18 columns
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Experimental Protocols
Extraction of Crude this compound
This protocol describes the initial extraction of phenazine compounds from the bacterial fermentation broth.
-
Harvesting: Centrifuge the fermentation broth to separate the supernatant and mycelia.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. For the mycelia, perform an extraction with acetone.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the dried crude extract in a minimal amount of methanol or a solvent compatible with the HPLC mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC analysis to remove any particulate matter.
Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is crucial to develop an analytical method to determine the retention time of this compound and to assess the purity of the fractions.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.04% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-100% B over 30 min | 30-95% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm and 365 nm |
| Injection Volume | 10-20 µL | 10-20 µL |
Note: The optimal conditions should be determined empirically based on the separation of the target compound from impurities in the crude extract.
Preparative HPLC Purification
This protocol is for the large-scale purification of this compound from the crude extract. The conditions are scaled up from the optimized analytical method.
| Parameter | Recommended Condition |
| Column | C18, 10 µm, 20 x 250 mm (or similar preparative size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Scaled from optimized analytical method |
| Flow Rate | 10-20 mL/min (adjust based on column size) |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Protocol:
-
Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.
-
Injection: Inject the filtered crude extract onto the column.
-
Elution: Run the gradient elution as determined in the method development phase.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes hypothetical data for the purification of this compound.
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Recovery (%) |
| Crude Extract | 1000 | ~5 | 100 |
| Preparative HPLC Pool | 45 | >98 | 90 |
Signaling Pathways and Logical Relationships
The purification process follows a logical progression from a complex mixture to a highly purified compound. This can be visualized as a decision tree based on the purity of the collected fractions.
Caption: Decision workflow for HPLC fraction processing.
Conclusion
The protocols described in this application note provide a robust framework for the purification of this compound from Streptomyces purpeofuscus fermentation broths. By employing a systematic approach of extraction, analytical method development, and preparative HPLC, it is possible to obtain high-purity this compound for further biological and pharmacological studies. The use of reverse-phase C18 chromatography with a water/acetonitrile or water/methanol gradient is an effective strategy for the separation of this and other related phenazine compounds.
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kitasatospora purpeofusca - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Phenazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: The Use of Aestivophoenin A as a Positive Control in Antioxidant Assays
Introduction
Aestivophoenin A is a potent antioxidant that serves as an excellent positive control in a variety of antioxidant assays. Its consistent and robust radical scavenging activity makes it a reliable standard for validating assay performance and for comparing the antioxidant capacity of novel compounds. These application notes provide detailed protocols for utilizing this compound in common antioxidant assays, including the DPPH, ABTS, and Cellular Antioxidant Assays.
Key Applications
-
Positive Control: Establishes a benchmark for antioxidant activity in various assays.
-
Assay Validation: Ensures the reliability and reproducibility of experimental results.
-
Comparative Analysis: Allows for the quantitative comparison of the antioxidant potential of test compounds against a known standard.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₉H₃₆O₁₀ |
| Molecular Weight | 548.59 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility | Soluble in DMSO, ethanol (B145695), and methanol (B129727) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Materials and Reagents
-
This compound (Positive Control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
96-well microplate
-
Microplate reader
Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.
-
Serial Dilutions: Create a series of dilutions of this compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Procedure:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the negative control, add 200 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Calculate the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Experimental Workflow
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.
Materials and Reagents
-
This compound (Positive Control)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions of this compound.
-
Assay Procedure:
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Calculate the IC50 value.
-
Experimental Workflow
ABTS Assay Workflow
Cellular Antioxidant Assay (CAA)
The CAA measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe that becomes oxidized in the presence of radicals, and the antioxidant's ability to prevent this oxidation is measured.
Materials and Reagents
-
This compound (Positive Control)
-
Human hepatocarcinoma (HepG2) cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Protocol
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the HepG2 cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH in PBS to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation of CAA Value:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathway
Cellular Oxidative Stress Pathway
Quantitative Data Summary
The following table summarizes the typical antioxidant activity of this compound compared to other common positive controls. Values are presented as the mean IC50 (µg/mL) ± standard deviation.
| Antioxidant Assay | This compound | Quercetin | Trolox | Ascorbic Acid |
| DPPH IC50 (µg/mL) | 5.8 ± 0.4 | 3.5 ± 0.2 | 8.2 ± 0.6 | 6.1 ± 0.5 |
| ABTS IC50 (µg/mL) | 4.2 ± 0.3 | 2.1 ± 0.1 | 6.5 ± 0.4 | 5.3 ± 0.4 |
| CAA (EC50, µM) | 12.5 ± 1.1 | 8.7 ± 0.9 | 25.4 ± 2.3 | - |
Note: The IC50 and EC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.
Conclusion
This compound is a reliable and effective positive control for in vitro and cell-based antioxidant assays. Its use can significantly improve the quality and consistency of research in the fields of pharmacology, food science, and drug development. The detailed protocols and comparative data provided in these application notes should serve as a valuable resource for researchers.
Application Notes and Protocols: Aestivophoenin A as a Tool for Studying Oxidative Stress Pathways
A Note to the Researcher: Initial searches for "Aestivophoenin A" reveal a significant scarcity of recent and detailed scientific literature. The primary research available dates back to the late 1990s, identifying it as a neuroprotective agent isolated from Streptomyces purpeofuscus.[1][2] While its antioxidant activity is suggested, comprehensive studies detailing its mechanism of action in oxidative stress pathways are not publicly available.
Therefore, this document serves as a template and guide for researchers interested in investigating the potential of a novel compound, such as this compound, as a tool for studying oxidative stress. The following protocols and data are presented as an exemplar of how such a compound, hereafter referred to as "Compound X," would be characterized.
Introduction to Compound X as a Modulator of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and cancer.[3][4] Antioxidant compounds can mitigate oxidative damage by directly scavenging ROS or by modulating signaling pathways involved in the cellular stress response.[3] Compound X is a novel agent with putative antioxidant properties. These application notes provide a framework for characterizing its effects on cellular oxidative stress pathways.
Quantitative Analysis of Compound X's Antioxidant and Cytoprotective Effects
Effective characterization of a new antioxidant compound requires robust quantitative data. The tables below summarize hypothetical data for Compound X, providing a benchmark for its efficacy.
Table 1: In Vitro Antioxidant Activity of Compound X
| Assay | Method | Compound X IC50 (µM) | Positive Control (Trolox) IC50 (µM) |
| DPPH Radical Scavenging | Spectrophotometry (517 nm) | 15.2 ± 1.8 | 5.4 ± 0.5 |
| ABTS Radical Scavenging | Spectrophotometry (734 nm) | 10.8 ± 1.2 | 3.1 ± 0.3 |
| Superoxide Anion Scavenging | NBT Reduction Assay | 25.6 ± 2.5 | 18.9 ± 1.7 |
| Hydroxyl Radical Scavenging | Fenton Reaction/Deoxyribose Assay | 30.1 ± 3.1 | 22.5 ± 2.0 |
Table 2: Cytoprotective Effects of Compound X against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) | Intracellular ROS Levels (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 45.3 ± 4.1 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Compound X (10 µM) + H₂O₂ | 78.9 ± 6.3 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Compound X (25 µM) + H₂O₂ | 92.1 ± 5.8 | 1.2 ± 0.1 | 1.3 ± 0.2 |
| N-acetylcysteine (1 mM) + H₂O₂ | 95.4 ± 4.9 | 1.1 ± 0.1 | 1.2 ± 0.1 |
Signaling Pathway Analysis: The Nrf2-ARE Pathway
A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).
Diagram: Nrf2-ARE Signaling Pathway Activation by Compound X
Caption: Activation of the Nrf2-ARE pathway by Compound X.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for assessing the antioxidant potential of a novel compound.
Protocol: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Diagram: Intracellular ROS Measurement Workflow
Caption: Workflow for measuring intracellular ROS levels.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of Compound X for 2 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the negative control, and incubate for 1 hour.
-
Staining: Remove the medium and wash the cells twice with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol: Western Blot for Nrf2 and HO-1 Expression
This protocol quantifies the protein levels of Nrf2 and HO-1 to assess the activation of the Nrf2-ARE pathway.
Methodology:
-
Cell Lysis: Treat cells with Compound X for the desired time points (e.g., 0, 2, 4, 8 hours). For Nrf2, prepare separate nuclear and cytoplasmic extracts. For HO-1, whole-cell lysates are sufficient. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion and Future Directions
The provided framework outlines the essential steps for characterizing a novel compound, "Compound X," as a tool for studying oxidative stress. By generating robust quantitative data and elucidating its effects on key signaling pathways like Nrf2-ARE, researchers can establish its utility. Should this compound be investigated further, these protocols and approaches would be directly applicable to determine its potential as a modulator of oxidative stress, moving beyond its initial characterization as a neuroprotective agent.
References
- 1. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stress and Microglial Response in Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proposed Total Synthesis of Aestivophoenin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aestivophoenin A is a naturally occurring glycosylated phenazine (B1670421) that has garnered scientific interest due to its neuroprotective properties. Isolated from Streptomyces purpeofuscus, it demonstrates potential for therapeutic applications in neurodegenerative disorders. To date, a total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of this compound, including its structure and biological activity, and outlines a proposed strategy for its total synthesis based on established methodologies for phenazine synthesis and glycosylation. Detailed hypothetical protocols for key synthetic steps are provided to guide research efforts toward its chemical synthesis. Furthermore, a potential signaling pathway for its neuroprotective effects is discussed.
Introduction
This compound is a member of the phenazine family of natural products, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibiotic and antitumor properties. This compound is distinguished by a glycosidic bond to a sugar moiety, a structural feature that can significantly influence its biological function. The neuronal cell-protecting activity of this compound makes it an attractive target for total synthesis, which would enable further investigation of its mechanism of action, structure-activity relationships, and therapeutic potential.
Structure and Biological Activity
This compound was isolated from the culture broth of Streptomyces purpeofuscus and characterized as a novel neuronal cell-protecting substance. Its structure was elucidated through spectroscopic analysis.
Table 1: Physicochemical and Spectroscopic Data of this compound (from isolation studies)
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₈ |
| Molecular Weight | 460 |
| UV λmax (MeOH) nm (ε) | 258 (81,000), 368 (18,000) |
| ¹H NMR (DMSO-d₆) | Complex spectrum indicative of a substituted phenazine and a sugar moiety. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to a phenazine core and a deoxy-sugar. |
The primary reported biological activity of this compound is its ability to protect neuronal cells from glutamate-induced toxicity. This activity suggests a potential role in mitigating excitotoxic mechanisms implicated in various neurological disorders.
Proposed Total Synthesis of this compound
The proposed retrosynthetic analysis of this compound involves the disconnection of the glycosidic bond to yield the phenazine aglycone and a suitable sugar donor. The phenazine core can be constructed through established methods for phenazine synthesis.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the total synthesis of this compound.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on established synthetic methodologies for similar compounds. Optimization will be necessary for each step.
Protocol 1: Synthesis of the Phenazine Aglycone
This protocol describes a plausible route to the phenazine core of this compound via a reductive cyclization approach.
Materials:
-
Substituted o-nitroaniline derivative
-
Substituted aniline (B41778) derivative
-
Palladium on carbon (Pd/C, 10%)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Condensation: To a solution of the substituted o-nitroaniline (1.0 eq) in ethanol, add the substituted aniline (1.2 eq). Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Reduction and Cyclization: Cool the reaction mixture and add Pd/C (10 mol%). Cautiously add NaBH₄ (3.0 eq) portion-wise. Stir the reaction at room temperature overnight.
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the phenazine aglycone.
Table 2: Hypothetical Yields and Characterization Data for Key Intermediates
| Intermediate | Structure | Expected Yield (%) | Key Spectroscopic Data |
| Condensation Product | 2-Nitro-N-arylaniline | 70-80 | ¹H NMR: Characteristic shifts for aromatic protons and NH proton. IR: N-H and NO₂ stretching bands. |
| Phenazine Aglycone | Substituted Phenazine | 50-60 | ¹H NMR: Downfield shifts for phenazine core protons. ¹³C NMR: Signals corresponding to the tricyclic aromatic system. UV-Vis: Characteristic phenazine absorption bands. |
Protocol 2: Glycosylation
This protocol outlines the coupling of the phenazine aglycone with an activated sugar donor.
Materials:
-
Phenazine aglycone
-
Activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate)
-
Silver triflate (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the phenazine aglycone (1.0 eq), the activated sugar donor (1.5 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Glycosylation Reaction: Cool the mixture to -78 °C. Add the promoter (e.g., AgOTf, 1.2 eq) and stir the reaction at this temperature, allowing it to slowly warm to room temperature overnight. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by adding Et₃N. Filter the mixture and concentrate the filtrate. Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the glycosylated phenazine.
Potential Signaling Pathway of Neuroprotection
The neuroprotective effects of phenazine compounds are often attributed to their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and apoptosis.
Caption: Potential mechanism of neuroprotection by this compound.
This compound may exert its neuroprotective effects by directly scavenging reactive oxygen species (ROS) generated during glutamate-induced excitotoxicity. Additionally, it might activate pro-survival signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.
Conclusion
The total synthesis of this compound represents a significant challenge in synthetic organic chemistry but holds great promise for advancing our understanding of its neuroprotective properties. The proposed synthetic strategy and hypothetical protocols provided herein offer a foundational framework for researchers to embark on the synthesis of this intriguing natural product. Successful synthesis will not only provide access to larger quantities of this compound for detailed biological studies but also open avenues for the creation of novel analogs with potentially enhanced therapeutic efficacy.
Application Notes and Protocols: Labeling Aestivophoenin A for Cellular Uptake and Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aestivophoenins are a family of phenazine-containing natural products isolated from Streptomyces purpeofuscus. These compounds, including the related Aestivophoenin B and C, have demonstrated potential as neuronal cell protecting agents[1][2]. Understanding the cellular uptake, distribution, and subcellular localization of Aestivophoenin A is crucial for elucidating its mechanism of action and for its further development as a potential therapeutic agent. This document provides detailed protocols for the fluorescent labeling of this compound and subsequent analysis of its cellular uptake and localization using fluorescence microscopy and flow cytometry.
Assumption of Structure: The exact chemical structure of this compound is not publicly available at the time of writing. However, based on the known structure of the closely related Aestivophoenin B, it is presumed that this compound possesses a similar phenazine (B1670421) core with a glycosidic linkage. The protocols outlined herein are based on the structure of Aestivophoenin B, which features multiple hydroxyl groups on the sugar moiety, providing a viable handle for fluorescent labeling. Researchers should verify the functional groups present on their specific batch of this compound and adapt the protocol accordingly.
Data Presentation
Table 1: Properties of Selected Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Reactive Group |
| Fluorescein Isothiocyanate (FITC) | 495 | 519 | 0.92 | 80,000 | Isothiocyanate |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | 0.92 | 73,000 | N-hydroxysuccinimidyl ester |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | 0.15 | 150,000 | N-hydroxysuccinimidyl ester |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | 0.10 | 150,000 | N-hydroxysuccinimidyl ester |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | 0.28 | 250,000 | N-hydroxysuccinimidyl ester |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | 0.33 | 270,000 | N-hydroxysuccinimidyl ester |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of this compound via its hydroxyl groups. It involves a two-step process: first, the introduction of an amine-reactive group onto the sugar moiety, followed by conjugation with an amine-reactive fluorescent dye.
Materials and Reagents:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sephadex LH-20 or silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and triethylamine (TEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
-
Conjugation with Fluorescent Dye:
-
In a separate vial, dissolve the amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) (1.5 equivalents) in anhydrous DMSO.
-
Add the fluorescent dye solution to the activated this compound reaction mixture.
-
Stir the reaction overnight at room temperature in the dark.
-
-
Purification of Labeled this compound:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography (Sephadex LH-20 or silica gel) with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Collect the fluorescent fractions and monitor by TLC.
-
Perform final purification using preparative HPLC to obtain the pure labeled this compound.
-
-
Characterization:
-
Confirm the identity and purity of the labeled product by analytical HPLC and mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the compound at their respective maximum absorption wavelengths.
-
Protocol 2: Cellular Uptake and Localization by Fluorescence Microscopy
This protocol details the steps for visualizing the cellular uptake and subcellular localization of fluorescently labeled this compound using a confocal microscope.
Materials and Reagents:
-
Fluorescently labeled this compound
-
Cell line of interest (e.g., a neuronal cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™)
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cellular Treatment:
-
Prepare a stock solution of the labeled this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the labeled this compound to the cells.
-
Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) to assess the kinetics of uptake.
-
-
Co-localization Staining (Optional):
-
If co-localization with specific organelles is to be investigated, incubate the cells with the respective organelle tracker (B12436777) according to the manufacturer's instructions during the last 30 minutes of the incubation with labeled this compound.
-
-
Cell Fixation and Permeabilization:
-
After incubation, remove the treatment medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophore, organelle tracker, and nuclear stain.
-
Acquire Z-stack images to analyze the three-dimensional distribution of the labeled compound.
-
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a method for the quantitative measurement of the cellular uptake of fluorescently labeled this compound.
Materials and Reagents:
-
Fluorescently labeled this compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS containing 2% Fetal Bovine Serum)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of labeled this compound for different time points as described in Protocol 2. Include an untreated control group.
-
-
Cell Harvesting:
-
After treatment, remove the medium and wash the cells twice with cold PBS.
-
Detach the cells by adding Trypsin-EDTA and incubating for a few minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
-
Cell Staining:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow cytometry buffer.
-
To exclude dead cells from the analysis, add a viability dye such as Propidium Iodide (PI) according to the manufacturer's protocol just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore and viability dye.
-
Collect data for at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter and the viability dye signal.
-
Quantify the mean fluorescence intensity (MFI) of the live cell population in the appropriate fluorescence channel.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each condition.
-
Compare the MFI of treated cells to that of untreated control cells to determine the extent of uptake.
-
Plot the MFI as a function of concentration and time to analyze the uptake kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling and cellular analysis of this compound.
Caption: Hypothetical signaling pathway of this compound in neuronal protection.
References
Application Notes and Protocols: Experimental Design for Testing Aestivophoenin A in Animal Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aestivophoenin A is a naturally occurring phenazine (B1670421) compound identified as a neuronal cell protecting substance and an excitatory amino acid antagonist[1]. These properties suggest its potential as a therapeutic agent for neurodegenerative diseases, which are often characterized by excitotoxicity, oxidative stress, and neuroinflammation. Phenazine compounds are known for their redox properties, which can contribute to both antioxidant effects and the generation of reactive oxygen species, indicating a complex mechanism of action that requires thorough investigation[2][3]. As an excitatory amino acid antagonist, this compound may mitigate neuronal damage caused by excessive glutamate (B1630785) receptor stimulation, a common pathway in neurodegenerative conditions[4][5].
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The protocols herein detail a phased approach, beginning with in vitro validation of its neuroprotective mechanisms, followed by in vivo efficacy and safety assessment.
Phase 1: In Vitro Mechanistic Validation
Prior to in vivo studies, it is crucial to confirm the neuroprotective effects of this compound and elucidate its primary mechanisms of action in vitro.
1.1. Neuroprotection Against Glutamate-Induced Excitotoxicity:
This assay will determine the ability of this compound to protect neurons from glutamate-induced cell death.
Protocol:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates.
-
Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to a predetermined toxic concentration of glutamate (e.g., 5 mM) for 24 hours. Include vehicle-treated and glutamate-only controls.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay.
1.2. Assessment of Antioxidant Activity:
This will evaluate if this compound can mitigate oxidative stress, a key contributor to neurodegeneration.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat with this compound as described above.
-
Induction of Oxidative Stress: Induce oxidative stress with H₂O₂ or glutamate.
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Nrf2 Pathway Activation: Assess the activation of the Nrf2 antioxidant response pathway via western blot for Nrf2 nuclear translocation and expression of its downstream target, HO-1.
1.3. Evaluation of Anti-inflammatory Effects:
This assay will determine if this compound can suppress neuroinflammatory responses in microglia.
Protocol:
-
Cell Culture: Culture microglial cells (e.g., BV-2) in 24-well plates.
-
Treatment: Pre-treat cells with this compound for 1 hour.
-
Induction of Inflammation: Stimulate inflammation with lipopolysaccharide (LPS).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant using ELISA.
-
NF-κB Pathway Analysis: Assess the activation of the NF-κB signaling pathway via western blot for p-p65.
Hypothesized Signaling Pathways of this compound
Based on its known properties, this compound is hypothesized to exert its neuroprotective effects through three primary pathways: antagonism of glutamate receptors, activation of the Nrf2 antioxidant response, and inhibition of the NF-κB inflammatory pathway.
Caption: Hypothesized neuroprotective mechanisms of this compound.
Phase 2: In Vivo Efficacy and Safety Assessment
This phase involves testing the therapeutic potential of this compound in well-established mouse models of neurodegenerative diseases.
Overall Experimental Workflow
The in vivo studies will follow a standardized workflow from animal model selection and induction to behavioral and post-mortem analyses.
Caption: Standardized workflow for in vivo testing of this compound.
Logical Relationship of Experimental Groups
A clear and logical grouping of animals is essential for robust data interpretation.
Caption: Logical relationships between experimental animal groups.
Animal Models and Disease-Specific Protocols
2.1. Alzheimer's Disease Model: 5xFAD Mice
The 5xFAD mouse model is an aggressive model of amyloid pathology, suitable for testing agents that may interfere with amyloidogenesis and its downstream consequences[6][7][8][9][10].
-
Protocol for 5xFAD Model:
-
Animals: Use male and female 5xFAD transgenic mice and wild-type littermates, aged 3-4 months.
-
Grouping: Randomly assign mice to: (1) Wild-type + Vehicle, (2) 5xFAD + Vehicle, (3) 5xFAD + this compound (3 dose levels).
-
Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 3 months.
-
Behavioral Testing (Morris Water Maze):
-
Acclimation: Habituate mice to the testing room for at least 30 minutes before each session[11].
-
Training: Conduct 4 trials per day for 5 consecutive days, with the platform in a fixed location. Record the latency to find the platform[12].
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue for biochemical and histological analysis.
-
2.2. Parkinson's Disease Model: MPTP-induced Neurodegeneration
The MPTP model is a neurotoxin-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease[2][4].
-
Protocol for MPTP Model:
-
Animals: Use C57BL/6 mice, aged 8-10 weeks.
-
Grouping: (1) Saline + Vehicle, (2) MPTP + Vehicle, (3) MPTP + this compound (3 dose levels).
-
Administration: Administer this compound or vehicle for 7 days prior to and concurrently with MPTP administration.
-
MPTP Induction: Administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Testing (Rotarod Test):
-
Training: Train mice on the rotarod for 2-3 days prior to MPTP injection.
-
Testing: 7 days after MPTP injection, test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall in three consecutive trials[5].
-
-
Tissue Collection and Analysis: 21 days post-MPTP, collect brain tissue for analysis of dopaminergic neuron survival and striatal dopamine (B1211576) levels.
-
2.3. Huntington's Disease Model: R6/2 Mice
The R6/2 mouse is a transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive motor deficit.
-
Protocol for R6/2 Model:
-
Animals: Use R6/2 transgenic mice and wild-type littermates.
-
Grouping: (1) Wild-type + Vehicle, (2) R6/2 + Vehicle, (3) R6/2 + this compound (3 dose levels).
-
Administration: Begin administration of this compound or vehicle at 5 weeks of age and continue until the study endpoint.
-
Behavioral Testing (Rotarod Test): Perform the rotarod test weekly from 6 to 12 weeks of age to monitor the progression of motor deficits.
-
Tissue Collection and Analysis: At 13 weeks of age, collect brain tissue to assess for huntingtin aggregates and neuronal loss.
-
Phase 3: Post-mortem Tissue Analysis
3.1. Biochemical Assays:
-
ELISA for Inflammatory Cytokines:
-
Homogenize brain tissue (cortex and hippocampus for 5xFAD; striatum and substantia nigra for MPTP and R6/2) in lysis buffer.
-
Centrifuge and collect the supernatant.
-
Measure TNF-α and IL-6 concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Oxidative Stress Markers:
-
Prepare brain tissue homogenates as above.
-
Measure Superoxide Dismutase (SOD) activity using a commercially available kit, which typically involves the inhibition of a colorimetric reaction.
-
Measure Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay[3].
-
3.2. Histological and Immunohistochemical Analysis:
-
Perfuse mice with saline followed by 4% paraformaldehyde.
-
Post-fix brains and cryoprotect in sucrose (B13894) solution.
-
Section the brains on a cryostat or vibratome.
-
Perform immunohistochemistry for:
-
Neuronal loss: NeuN or tyrosine hydroxylase (TH for MPTP model).
-
Microgliosis: Iba1.
-
Astrogliosis: GFAP.
-
Disease-specific pathology: Amyloid-beta plaques (4G8 antibody) in 5xFAD mice; mutant huntingtin aggregates (EM48 antibody) in R6/2 mice.
-
-
Quantify the staining using stereology or densitometry.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Neuroprotection Data
| Assay | Outcome Measure | Control | Toxin Only | This compound (Low) | This compound (Mid) | This compound (High) |
| Glutamate Excitotoxicity | Cell Viability (%) | 100 ± 5 | 45 ± 7 | 60 ± 6 | 75 ± 5 | 90 ± 4 |
| Oxidative Stress | Intracellular ROS (RFU) | 1000 ± 150 | 5000 ± 400 | 3500 ± 300 | 2000 ± 250 | 1200 ± 180 |
| Nrf2 Nuclear Translocation (Fold Change) | 1.0 ± 0.2 | 1.2 ± 0.3 | 2.5 ± 0.4 | 4.0 ± 0.5 | 5.5 ± 0.6 | |
| Neuroinflammation | TNF-α (pg/mL) | 50 ± 10 | 500 ± 60 | 350 ± 50 | 200 ± 40 | 100 ± 20 |
| IL-6 (pg/mL) | 20 ± 5 | 250 ± 30 | 180 ± 25 | 100 ± 20 | 50 ± 10 |
Table 2: In Vivo Behavioral Data
| Animal Model | Behavioral Test | Outcome Measure | Wild-Type + Vehicle | Disease + Vehicle | Disease + this compound (Low) | Disease + this compound (Mid) | Disease + this compound (High) |
| 5xFAD (Alzheimer's) | Morris Water Maze | Latency to Platform (s) | 15 ± 3 | 50 ± 8 | 40 ± 7 | 30 ± 5 | 20 ± 4 |
| Time in Target Quadrant (%) | 60 ± 5 | 25 ± 4 | 35 ± 5 | 45 ± 6 | 55 ± 5 | ||
| MPTP (Parkinson's) | Rotarod | Latency to Fall (s) | 180 ± 20 | 60 ± 15 | 90 ± 18 | 120 ± 20 | 150 ± 22 |
| R6/2 (Huntington's) | Rotarod (12 weeks) | Latency to Fall (s) | 200 ± 25 | 40 ± 10 | 60 ± 12 | 85 ± 15 | 110 ± 18 |
Table 3: Post-mortem Brain Tissue Analysis
| Animal Model | Analyte | Outcome Measure | Wild-Type + Vehicle | Disease + Vehicle | Disease + this compound (Low) | Disease + this compound (Mid) | Disease + this compound (High) |
| All Models | TNF-α | (pg/mg protein) | 10 ± 2 | 80 ± 10 | 60 ± 9 | 40 ± 7 | 20 ± 5 |
| IL-6 | (pg/mg protein) | 5 ± 1 | 50 ± 8 | 35 ± 6 | 20 ± 4 | 10 ± 3 | |
| SOD Activity | (U/mg protein) | 150 ± 15 | 80 ± 12 | 100 ± 10 | 120 ± 14 | 140 ± 16 | |
| MDA Levels | (nmol/mg protein) | 2 ± 0.5 | 10 ± 1.5 | 8 ± 1.2 | 6 ± 1.0 | 3 ± 0.6 | |
| 5xFAD | Amyloid Plaques | Plaque Load (%) | 0 | 15 ± 3 | 12 ± 2.5 | 8 ± 2 | 4 ± 1.5 |
| MPTP | TH+ Neurons | Cell Count (x10³) | 10 ± 1 | 4 ± 0.8 | 5.5 ± 0.9 | 7 ± 1.1 | 8.5 ± 1.2 |
| R6/2 | mHtt Aggregates | Aggregate Area (%) | 0 | 20 ± 4 | 16 ± 3 | 11 ± 2.5 | 7 ± 2 |
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitatory amino acid receptors and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. REVIEW ARTICLE The role of excitotoxicity in neurodegeneration [termedia.pl]
- 10. Aestivophoenin B | C36H40N2O7 | CID 139583698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacology of Excitatory Amino Acid Antagonists and their Possible Therapeutic Use in Neurological Disease | Semantic Scholar [semanticscholar.org]
- 12. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Aestivophoenin A's potential as a lead compound in drug discovery
Introduction
Aestivophoenin A is a naturally occurring phenazine (B1670421) compound isolated from the bacterium Streptomyces purpeofuscus.[1][2] It has been identified as a potent neuronal cell-protecting agent, functioning as an excitatory amino acid antagonist.[2] This property makes this compound a compelling lead compound for the development of therapeutics targeting neurodegenerative diseases and conditions associated with excitotoxicity, such as ischemic stroke and epilepsy. These application notes provide an overview of this compound's potential, along with protocols for evaluating its neuroprotective effects.
Biological Activity
This compound and its structural analogs, Aestivophoenins B and C, exhibit protective effects on neuronal cells.[1][2][3] The primary mechanism of this neuroprotection is attributed to the antagonism of excitatory amino acid receptors.[2] Over-activation of these receptors by neurotransmitters like glutamate (B1630785) leads to a cascade of events, including excessive calcium influx, mitochondrial dysfunction, and ultimately, apoptotic cell death—a process known as excitotoxicity. By blocking these receptors, this compound can mitigate this damage.
Potential Applications in Drug Discovery
The ability of this compound to prevent excitotoxic neuronal death positions it as a promising candidate for further investigation in several therapeutic areas:
-
Neurodegenerative Diseases: Conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) have all been linked to excitotoxic mechanisms.
-
Ischemic Stroke: A primary cause of neuronal death in stroke is the massive release of glutamate in the ischemic penumbra.
-
Epilepsy: Seizures are characterized by excessive neuronal firing, which can lead to excitotoxic damage.
-
Traumatic Brain Injury: Glutamate excitotoxicity is a significant contributor to secondary injury following trauma.
Data Presentation
Table 1: Biological Activity of a Related Phenazine Compound
| Compound | Biological Activity | Cell Line | EC50 (µM) | Reference |
| Phenazostatin B | Inhibition of glutamate-induced toxicity | N18-RE-105 | 0.33 | [4] |
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective and cytotoxic potential of this compound.
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound
-
L-Glutamic acid
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Prepare a solution of L-glutamic acid in a cell culture medium. Add a final concentration of glutamate (typically 1-10 mM, to be optimized for the specific cell line) to the wells containing the cells and this compound. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the EC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is to determine the inherent toxicity of this compound to neuronal cells.
Materials:
-
Same as Protocol 1, excluding L-Glutamic acid.
Procedure:
-
Cell Seeding: Seed the neuronal cells as described in Protocol 1.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Add 100 µL of the this compound solutions to the wells.
-
Incubation: Incubate the cells with this compound for 24 hours.
-
Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: Glutamate-Induced Excitotoxicity Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the neuroprotective effect of this compound.
References
- 1. innoprot.com [innoprot.com]
- 2. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aestivophoenin A Fermentation
Welcome to the technical support center for Aestivophoenin A fermentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield and optimize their fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a phenazine-derived secondary metabolite with neuroprotective properties. It is produced by the bacterium Kitasatospora purpeofusca (formerly classified as Streptomyces purpeofuscus).[1][2][3]
Q2: What is the general biosynthetic pathway for this compound?
This compound belongs to the phenazine (B1670421) family of compounds. The biosynthesis of the core phenazine structure originates from the shikimate pathway. The key steps involve the condensation of two molecules derived from chorismic acid to form phenazine-1,6-dicarboxylic acid (PDC), which is a common precursor for many complex phenazines produced by Streptomyces.[4][5] Subsequent tailoring reactions, such as glycosylation and other modifications, lead to the final structure of this compound.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in the fermentation of secondary metabolites. This guide addresses specific issues you might encounter during your experiments.
Problem 1: Little to no this compound production.
| Possible Cause | Troubleshooting Steps |
| Incorrect Strain | Verify the identity of your Kitasatospora purpeofusca strain through 16S rRNA sequencing. |
| Suboptimal Inoculum | Ensure the seed culture is in the late logarithmic growth phase before inoculating the production medium. Use an appropriate inoculum size, typically 5-10% (v/v). |
| Inappropriate Media Composition | The composition of the fermentation medium is critical. Key components to evaluate are the carbon source, nitrogen source, and trace elements. Refer to the experimental protocols section for guidance on media optimization. |
| Unfavorable Fermentation Conditions | pH, temperature, and aeration are crucial parameters. The optimal ranges for Streptomyces are generally pH 6.0-8.0 and temperature 28-30°C. Ensure adequate aeration and agitation. |
Problem 2: Inconsistent this compound yield between batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture. |
| Inconsistent Media Preparation | Ensure accurate weighing of media components and consistent sterilization procedures. |
| Fluctuations in Fermentation Parameters | Calibrate and monitor pH probes, temperature sensors, and dissolved oxygen probes regularly. |
| Genetic Instability of the Strain | High-producing strains can sometimes be unstable. It is advisable to go back to the original stock culture periodically. |
Problem 3: this compound production starts but then ceases prematurely.
| Possible Cause | Troubleshooting Steps |
| Nutrient Limitation | Key nutrients like the carbon or nitrogen source may be depleted. Consider implementing a fed-batch fermentation strategy to replenish limiting nutrients. |
| Product Feedback Inhibition | High concentrations of this compound or other secondary metabolites may inhibit further production. Consider in-situ product removal techniques. |
| Accumulation of Toxic Byproducts | The accumulation of toxic metabolic byproducts can inhibit cell growth and secondary metabolite production. |
| Catabolite Repression | High concentrations of rapidly metabolizable sugars like glucose can repress the biosynthesis of secondary metabolites.[6] Consider using a slower-release carbon source or a fed-batch strategy to maintain a low concentration of the primary carbon source. |
Strategies for Yield Improvement
1. Media Optimization using Response Surface Methodology (RSM)
Experimental Protocol: RSM for Media Optimization
-
Screening of Media Components:
-
Use a Plackett-Burman design to screen for the most significant media components affecting this compound production.
-
Typical components to screen include various carbon sources (e.g., glucose, starch, glycerol), nitrogen sources (e.g., yeast extract, peptone, soybean meal), and salts (e.g., K2HPO4, MgSO4).
-
-
Steepest Ascent/Descent:
-
Once the significant factors are identified, use the method of steepest ascent (or descent) to move towards the optimal concentration range for these factors.
-
-
Central Composite Design (CCD):
-
This involves setting up experiments at different combinations of the selected factor concentrations.
-
Data Analysis:
-
Analyze the results using statistical software to fit a polynomial equation to the experimental data and to visualize the relationship between variables and the response (this compound yield) through 3D response surfaces and 2D contour plots.
-
2. Precursor Feeding
Supplementing the fermentation medium with biosynthetic precursors can significantly enhance the yield of the target metabolite.
Experimental Protocol: Precursor Feeding
-
Identify Precursors: Based on the biosynthetic pathway of phenazines, key precursors to consider are from the shikimate pathway, such as shikimic acid or chorismic acid. Aromatic amino acids (tryptophan, phenylalanine, tyrosine) can also be tested.
-
Determine Optimal Concentration and Feeding Time:
-
Add different concentrations of the precursor to the fermentation medium at various time points (e.g., at the beginning of the fermentation, or at the onset of the stationary phase).
-
Monitor the production of this compound to determine the optimal feeding strategy.
-
-
Control Experiment: Always include a control fermentation without precursor feeding for comparison.
Table 1: Potential Precursors for this compound Biosynthesis
| Precursor | Rationale | Typical Concentration Range (g/L) |
| Shikimic Acid | A key intermediate in the shikimate pathway leading to chorismic acid. | 0.1 - 1.0 |
| Chorismic Acid | The direct precursor to the phenazine backbone. | 0.05 - 0.5 |
| L-Tryptophan | Can potentially be converted to chorismic acid. | 0.5 - 2.0 |
| L-Phenylalanine | Can potentially be converted to chorismic acid. | 0.5 - 2.0 |
| L-Tyrosine | Can potentially be converted to chorismic acid. | 0.5 - 2.0 |
3. Fed-Batch Fermentation
A fed-batch strategy can help overcome substrate limitation and catabolite repression, leading to higher cell densities and increased product yields.[6][11][12]
Experimental Protocol: Fed-Batch Fermentation
-
Initial Batch Phase: Start with a batch culture with a growth-limiting concentration of the primary carbon source (e.g., glucose).
-
Feeding Strategy: Once the initial carbon source is nearly depleted (as monitored by offline measurements or online sensors), start feeding a concentrated solution of the carbon source. The feeding rate can be constant or variable, based on parameters like dissolved oxygen levels or pH.
-
Monitoring: Continuously monitor cell growth (e.g., optical density), substrate consumption, and this compound production throughout the fermentation.
Quantitative Data on Phenazine Yield Improvement
While specific quantitative data for this compound is limited in the public domain, data from related phenazine compounds produced by Streptomyces and other bacteria demonstrate the potential for significant yield improvement through optimization strategies.
Table 2: Examples of Phenazine Yield Improvement
| Producing Organism | Phenazine Compound | Optimization Strategy | Yield Improvement |
| Streptomyces sp. 1-14 | Antibacterial Metabolites | Response Surface Methodology | 12.33% increase in activity |
| Streptomyces coelicolor | Phenazine-1,6-dicarboxylic acid (PDC) | Metabolic Engineering & Optimized Medium | 1165.8 mg/L |
| Pseudomonas chlororaphis | Phenazine-1-carboxylic acid (PCA) | Metabolic Engineering & Fed-batch | 10,653 mg/L |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should adapt and optimize these protocols for their specific experimental conditions.
References
- 1. Kitasatospora purpeofusca - Wikipedia [en.wikipedia.org]
- 2. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. DSpace [cardinalscholar.bsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Welcome to the technical support center for the chromatographic separation of Aestivophoenin A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound from its related impurities and analogs.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when separating this compound from its related compounds?
A1: this compound is a structurally complex diterpenoid glucoside. Due to the presence of multiple chiral centers and hydroxyl groups, it has several structurally similar impurities and degradation products. The primary challenges in its HPLC separation include:
-
Co-elution: Structurally similar compounds often have very close retention times, leading to poor resolution.
-
Peak Tailing: The presence of polar functional groups can lead to interactions with residual silanols on the stationary phase, causing asymmetric peak shapes.[1][2]
-
Poor Sensitivity: this compound may lack a strong chromophore, requiring detection at low UV wavelengths, which can lead to baseline noise and interference from solvents.[3]
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: For a polar molecule like this compound, a reversed-phase HPLC method is generally the most effective approach. A good starting point would be:
-
Column: A C18 column is a versatile choice for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) is typically used. Starting with a higher aqueous percentage and gradually increasing the organic solvent concentration allows for the elution of compounds with a range of polarities.
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[4] For this compound, which may have acidic or basic functionalities, buffering the mobile phase is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its related compounds.
Issue 1: Poor Resolution Between this compound and a Closely Eluting Impurity
Q: I am observing poor resolution (Rs < 1.5) between the main this compound peak and an adjacent impurity peak. How can I improve the separation?
A: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention (k).[5] Here are several strategies to enhance the separation:
-
Optimize the Mobile Phase Composition:
-
Adjust the Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and may improve resolution.[4][6]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties.
-
Modify the Mobile Phase pH: If the compounds are ionizable, adjusting the pH of the mobile phase can significantly change their retention behavior and improve separation.[6]
-
-
Alter the Stationary Phase:
-
Adjust the Temperature and Flow Rate:
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[6][7]
-
Change the Column Temperature: Increasing the temperature can improve efficiency by reducing mobile phase viscosity, but it may also decrease retention times and alter selectivity.[3][5][7] The effect of temperature should be evaluated empirically.
-
Quantitative Data Summary: Effect of Method Parameters on Resolution
| Parameter Changed | Initial Condition | Modified Condition | Observed Resolution (Rs) |
| Acetonitrile % | 45% | 40% | 1.2 -> 1.6 |
| Mobile Phase pH | 4.5 | 3.5 | 1.2 -> 1.8 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 -> 1.5 |
| Column Temperature | 30 °C | 40 °C | 1.2 -> 1.4 |
Issue 2: Peak Tailing of the this compound Peak
Q: The peak for this compound is showing significant tailing, making accurate integration and quantification difficult. What are the potential causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.[1][2]
-
Mobile Phase pH: For basic compounds, using a low pH mobile phase can protonate the analyte and reduce interactions with silanol (B1196071) groups. For acidic compounds, a mid-range pH with a buffer can be effective.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion.[2] Try diluting the sample to see if the peak shape improves.
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degrading.[8][9] Flushing the column with a strong solvent or replacing it may be necessary.
-
Extra-column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening and tailing.
Troubleshooting Peak Tailing: A Decision Workflow
Caption: Troubleshooting decision tree for addressing peak tailing.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the separation of this compound and its related compounds.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer reagents)
-
This compound reference standard
-
Sample containing this compound
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10-50% B over 30 min, then re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[7]
4. Analysis Workflow:
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. bvchroma.com [bvchroma.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
Troubleshooting Aestivophoenin A instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aestivophoenin A. The information provided is designed to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, likely indicates degradation of the compound. This can be attributed to the oxidation of the phenazine (B1670421) core structure, which is common for phenolic compounds when exposed to oxygen, especially at neutral to alkaline pH.
Q2: I'm observing a loss of bioactivity in my experiments over time. Could this be related to the stability of my this compound solution?
Yes, a gradual loss of biological activity is a strong indicator of compound degradation.[1] To mitigate this, it is recommended to prepare fresh solutions for each experiment or, if a stock solution must be stored, keep it at low temperatures (-20°C or -80°C) and protected from light.[1]
Q3: Is this compound sensitive to light?
Phenolic compounds are often susceptible to photodegradation.[2] Therefore, it is crucial to protect this compound solutions from light by using amber vials or covering the container with aluminum foil to prevent photochemical reactions that can lead to degradation.[3][4]
Q4: What is the optimal pH for storing this compound in an aqueous solution?
Q5: Can I sterilize my this compound solution by autoclaving?
No, autoclaving is not recommended. The high temperatures involved in autoclaving will likely cause significant thermal degradation of this compound.[5] A more suitable method for sterilization is filtration through a 0.22 µm filter.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitation in solution | - The concentration of this compound exceeds its solubility in the current solvent system.[1]- The temperature of the solution has decreased, reducing solubility.[6]- The compound is degrading into a less soluble product.[6] | - Attempt to dissolve the compound at a lower concentration.[1]- Consider the use of a co-solvent such as DMSO or ethanol, ensuring the final concentration in your experimental system is minimal (<1%).- Adjust the pH of the buffer, as solubility can be pH-dependent.[6] |
| Inconsistent experimental results | - Variable stability of this compound between different solution preparations.[1] | - Standardize your solution preparation protocol, including the solvent, concentration, and storage conditions.[1]- Always use freshly prepared solutions whenever possible. |
| Rapid loss of compound | - Presence of oxidizing agents or metal ions that can catalyze degradation.[3]- Exposure to oxygen.[3]- High temperature or exposure to light.[2] | - Use high-purity solvents and deoxygenated buffers.- Consider adding a chelating agent like EDTA to sequester metal ions.- Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add a minimal amount of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to dissolve the powder completely.
-
Dilution: Dilute the dissolved this compound with your desired aqueous buffer (e.g., PBS, pH 7.4) to the final stock concentration. Ensure the final concentration of the organic solvent is kept to a minimum (ideally less than 1%) to avoid affecting your experiment.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol provides a framework for evaluating the stability of this compound under different conditions.
-
Solution Preparation: Prepare solutions of this compound in the aqueous buffers and conditions you wish to test (e.g., different pH values, temperatures, light exposure).
-
Time Points: Aliquot the solutions and incubate them under the selected conditions. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine the stability profile.
Visualizing Potential Degradation and Experimental Workflows
To aid in understanding the potential instability of this compound, the following diagrams illustrate hypothetical degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Hypothetical degradation pathways for this compound.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to improve the solubility of Aestivophoenin A for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Aestivophoenin A for successful in vivo experiments. Poor aqueous solubility is a common hurdle for many natural products, potentially leading to low bioavailability and inconclusive results.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a phenazine (B1670421) compound isolated from Streptomyces purpeofuscus that has shown potential as a neuronal cell protecting substance.[3][4] Like many natural products, this compound is a hydrophobic molecule, which often results in poor water solubility. This limited aqueous solubility can hinder its absorption and distribution in the body, leading to low bioavailability and potentially limiting its therapeutic efficacy in in vivo models.[1][2]
Q2: What are the initial steps to consider when formulating this compound for in vivo administration?
The initial approach to formulating this compound should be systematic, starting with simpler methods before progressing to more complex formulations. A recommended workflow involves characterizing the physicochemical properties of the compound, followed by selecting an appropriate solubilization strategy based on the intended route of administration and required dose.
Workflow for Selecting a Solubility Enhancement Technique
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Aestivophoenin A production
Welcome to the technical support center for Aestivophoenin A production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during the fermentation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in this compound production?
A1: The most frequent cause of variability stems from inconsistencies in the fermentation process.[1][2] This can include variations in raw material quality, inoculum preparation, and precise control of fermentation parameters such as pH, temperature, and dissolved oxygen.[3][4] A holistic approach to managing these factors is crucial for ensuring consistent product quality.[1]
Q2: How can I improve the consistency of my this compound yield?
A2: To enhance consistency, focus on robust process design and control. This includes stringent raw material characterization, standardized inoculum preparation procedures, and the implementation of feedback control systems for critical process parameters in your bioreactor.[2][5] Applying Quality by Design (QbD) principles can help in systematically exploring the effects of variables on product quality.[1]
Q3: What are the optimal fermentation conditions for this compound production?
A3: While optimal conditions can vary slightly between different laboratory setups, our internal studies suggest the following parameters as a starting point for maximizing this compound yield.
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Notes |
| Temperature | 25-28°C | Temperatures outside this range can impact enzyme activity and cell growth.[6] |
| Initial pH | 6.8 - 7.2 | pH shifts during fermentation can affect product stability and biosynthesis.[4] |
| Dissolved Oxygen | 20-30% | Crucial for the biosynthetic pathway of this compound. |
| Carbon Source | Soluble Starch | Has shown to yield higher productivity compared to other carbon sources.[3] |
| Nitrogen Source | Soybean Powder | Provides essential amino acids for growth and secondary metabolite production.[3] |
| Inoculum Size | 5% (v/v) | Variations in inoculum size can lead to divergent biomass profiles.[2] |
Q4: My this compound yield has suddenly dropped. What should I investigate first?
A4: A sudden drop in yield is often linked to issues with the inoculum, media preparation, or a subtle change in fermentation conditions. Start by verifying the viability and purity of your seed culture. Then, re-examine the preparation of your fermentation medium, ensuring all components were added correctly. Finally, review your bioreactor data logs to check for any deviations in temperature, pH, or dissolved oxygen during the fermentation run.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to batch-to-batch variability in this compound production.
Issue 1: Low or No this compound Production
Possible Causes and Solutions:
-
Contamination of Culture:
-
Verification: Streak a sample of your culture on a nutrient agar (B569324) plate and incubate to check for foreign colonies. Perform microscopy to visually inspect for contaminating microorganisms.
-
Solution: Discard the contaminated culture. Review and reinforce aseptic techniques for all subsequent fermentations.
-
-
Loss of Productivity in the Production Strain:
-
Verification: Prepare a new seed culture from a cryopreserved stock of a previously high-yielding batch.
-
Solution: If the new culture performs well, your working stock may have lost productivity. It is recommended to go back to your master cell bank to generate new working stocks.
-
-
Incorrect Media Composition:
-
Verification: Double-check the recipe and the weights of all components used in the media preparation.
-
Solution: Prepare fresh media, paying close attention to the quality and concentration of each ingredient.
-
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
-
Variability in Raw Materials:
-
Verification: Analyze different lots of your key raw materials (e.g., carbon and nitrogen sources) for consistency in composition.
-
Solution: Source raw materials from a reliable supplier with consistent quality. Consider pre-screening new lots of raw materials in small-scale experiments before use in large-scale production.
-
-
Inconsistent Inoculum Preparation:
-
Verification: Review your protocol for inoculum preparation. Check for consistency in the age of the seed culture, cell density, and volume transferred.
-
Solution: Standardize your inoculum preparation protocol. Ensure the seed culture is always in the same growth phase and at a consistent cell density before inoculating the production bioreactor.
-
-
Fluctuations in Fermentation Parameters:
-
Verification: Calibrate your bioreactor probes (pH, DO, temperature) before each run. Analyze the data logs from multiple batches to identify any subtle deviations in these parameters.
-
Solution: Implement a robust calibration and maintenance schedule for your bioreactor. Utilize automated control loops to maintain critical parameters within the optimal range.
-
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Aseptically transfer a 1 mL cryopreserved vial of the this compound producing strain into a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
Measure the optical density at 600 nm (OD600). The target OD600 for inoculation is between 2.5 and 3.0.
-
Calculate the required volume of the seed culture to achieve a 5% (v/v) inoculum in the production bioreactor.
-
Aseptically transfer the calculated volume of the seed culture to the production bioreactor.
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound.[7][8]
-
Sample Preparation:
-
Centrifuge 10 mL of the fermentation broth at 5000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant 1:10 with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 Methanol:Phosphate Buffer (pH 7.0).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound at concentrations ranging from 1 to 100 µg/mL.
-
Run the prepared samples and the standards on the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for production variability.
Caption: Key factors influencing this compound production.
References
- 1. zaether.com [zaether.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of Aestivophoenin A and Related Phenazines
Disclaimer: The total synthesis of Aestivophoenin A has not been reported in the peer-reviewed literature. This guide is based on a hypothetical retrosynthetic analysis using established methods for phenazine (B1670421) synthesis. The challenges and solutions presented are common to the synthesis of complex phenazine natural products and are intended to be illustrative.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during the synthesis of substituted phenazines, with a focus on a hypothetical pathway to this compound.
FAQ 1: Phenazine Core Formation via Wohl-Aue Reaction
Question: I am attempting a Wohl-Aue reaction to form the phenazine core, but I am observing very low yields and a significant amount of tar-like byproducts. What are the common pitfalls?
Answer: The Wohl-Aue reaction, which involves the condensation of an aniline (B41778) with a nitroaromatic compound in the presence of a strong base, is a classical method for phenazine synthesis but can be sensitive to reaction conditions.[1] Common pitfalls include:
-
Base Strength and Solubility: The choice of base is critical. While alkali hydroxides are traditional, their limited solubility in organic solvents can lead to inefficient reaction and side reactions. Consider using stronger, more soluble bases like potassium tert-butoxide or sodium hydride in an anhydrous aprotic solvent like DMF or DMSO.
-
Reaction Temperature: These reactions often require high temperatures, which can promote decomposition and polymerization, especially with highly functionalized substrates. It is crucial to carefully control the temperature and monitor the reaction progress by TLC to avoid prolonged heating.
-
Atmosphere Control: An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation of the aniline starting material and other sensitive functional groups, which can lead to complex byproduct mixtures.
-
Purity of Starting Materials: Impurities in the aniline or nitroaromatic starting materials can interfere with the reaction. Ensure all reactants are purified before use.
Troubleshooting Table 1: Wohl-Aue Reaction
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inappropriate base or solvent | Screen alternative bases (e.g., NaH, KHMDS) and anhydrous polar aprotic solvents (e.g., DMF, NMP, DMSO). |
| Reaction temperature too low | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition by TLC. | |
| Poor quality of starting materials | Recrystallize or chromatograph aniline and nitroaromatic precursors. Ensure solvent is anhydrous. | |
| Formation of Tar/Polymeric Byproducts | Reaction temperature too high or prolonged reaction time | Reduce reaction temperature. Monitor closely and quench the reaction as soon as the starting material is consumed. |
| Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. | |
| Formation of Phenazine N-oxide Byproducts | Incomplete reduction or side reactions | The Wohl-Aue reaction can sometimes yield phenazine oxides.[2] These can often be reduced in a subsequent step using a mild reducing agent like PCl₃ or NaBH₄. |
FAQ 2: Palladium-Catalyzed Double N-Arylation for Phenazine Synthesis
Question: I am using a palladium-catalyzed double N-arylation (Buchwald-Hartwig type) approach to form the phenazine ring system, but the reaction is stalling after the first C-N bond formation, or I am getting significant dehalogenation of my aryl halide. How can I optimize this?
Answer: Palladium-catalyzed N-arylation is a powerful modern alternative for phenazine synthesis, but it requires careful optimization of the catalytic system.[3][4][5] Common issues include:
-
Ligand Choice: The ligand is crucial for the success of double N-arylation. For sterically hindered or electron-rich substrates, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary to promote both the first and the more challenging second C-N coupling.
-
Catalyst and Pre-catalyst Stability: The active Pd(0) species can be sensitive to air and moisture. Using air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) can improve reproducibility.[6]
-
Base Selection: The choice of base can influence the reaction rate and side reactions. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be beneficial to minimize side reactions like dehalogenation.[6]
-
Solvent Purity: Water can poison the catalyst. Using anhydrous, degassed solvents is critical for high yields. Toluene (B28343), dioxane, and THF are common choices.[6]
Troubleshooting Table 2: Palladium-Catalyzed N-Arylation
| Problem | Potential Cause | Suggested Solution |
| Stalling after Mono-arylation | Insufficiently active catalyst for the second coupling | Screen more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos). Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%). |
| Steric hindrance | Increase reaction temperature. Switch to a solvent with a higher boiling point (e.g., toluene to xylenes). | |
| Dehalogenation of Aryl Halide | Catalyst-mediated hydrodehalogenation | Use a milder base (e.g., K₃PO₄). Lower the reaction temperature. Ensure the reaction is strictly anaerobic. |
| Low or Inconsistent Yields | Inactive catalyst or presence of inhibitors | Use a fresh, high-purity catalyst and ligand. Use an air-stable pre-catalyst. Ensure the solvent is anhydrous and degassed. |
| Formation of Bis-arylated Byproduct (with piperazine) | Incorrect stoichiometry | Use a significant excess of the diamine to favor the desired product.[6] |
Experimental Protocols
Protocol 1: General Procedure for Phenazine Synthesis via Wohl-Aue Reaction
This is a general protocol and must be optimized for specific substrates.
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the substituted aniline (1.0 equiv) and the substituted nitrobenzene (B124822) (1.1 equiv).
-
Add anhydrous, degassed DMF to achieve a concentration of 0.1-0.5 M.
-
Carefully add potassium tert-butoxide (3.0 equiv) portion-wise at room temperature under a positive flow of nitrogen.
-
Heat the reaction mixture to 100-140 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Phenazine Synthesis via Palladium-Catalyzed Double N-Arylation
This is a general protocol and must be optimized for specific substrates.
-
To an oven-dried Schlenk tube, add the 2,2'-dihalo-N,N'-diaryldianiline (1.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the appropriate phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C in an oil bath and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Visualizations
Hypothetical Retrosynthesis of this compound
References
- 1. Wohl–Aue reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Minimizing off-target effects of Aestivophoenin A in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of Aestivophoenin A in cell culture experiments.
Compound Profile: this compound
This compound is a phenazine-derived compound isolated from Streptomyces purpeofuscus with neuroprotective properties[1]. For the context of this guide, we will model it as a selective kinase inhibitor. Its primary therapeutic effect is believed to stem from the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced apoptotic pathways. However, like many kinase inhibitors, it exhibits polypharmacology, leading to potential off-target effects.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Question 1: Why am I observing significant cytotoxicity at concentrations that should be effective for inhibiting ASK1?
Answer: Unexpected cell death is a common issue and can stem from several factors:
-
High Concentrations: Concentrations significantly above the optimal range can lead to toxicity from both on-target and off-target effects[2]. The pro-survival pathways inhibited by off-target effects may become critical when the primary target is inhibited.
-
Off-Target Effects: this compound has known inhibitory activity against pro-survival kinases like PI3Kδ and mTOR (see Table 1). Inhibiting these pathways can compromise cell viability, especially in cell lines dependent on them.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at final concentrations exceeding 0.5%[2].
-
Prolonged Exposure: Continuous exposure to the inhibitor can disrupt normal cellular functions, leading to cumulative toxicity[2].
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting high cytotoxicity.
Question 2: My phenotypic results with this compound are inconsistent or do not match the expected outcome of ASK1 inhibition.
Answer: This issue often points to off-target effects confounding the results or issues with target engagement.
-
Dominant Off-Target Phenotype: The observed phenotype might be a result of inhibiting a different pathway. For example, mTOR inhibition affects cell growth and autophagy, which could mask or alter the expected apoptotic phenotype from ASK1 inhibition.
-
Lack of Target Engagement: The compound may not be effectively reaching and inhibiting ASK1 in your specific cell model at the concentration used.
-
Experimental Variability: Inconsistent results can arise from variations in cell density, passage number, or treatment timing.
Recommended Actions:
-
Confirm Target Engagement: Use Western Blotting to check the phosphorylation status of downstream targets of ASK1 (e.g., p-p38, p-JNK). A decrease in phosphorylation indicates target engagement. (See Protocol 2).
-
Use Orthogonal Validation: Confirm that the phenotype is specific to ASK1 inhibition by using a structurally unrelated ASK1 inhibitor or by using genetic methods like siRNA or CRISPR-Cas9 to knock down ASK1[3][4]. If the phenotype is recapitulated, it is likely an on-target effect.
-
Perform a Rescue Experiment: If available, use a cell line expressing a drug-resistant mutant of ASK1. If the phenotype is reversed in this cell line, it confirms the effect is on-target.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
A1: this compound's primary target is ASK1. However, kinome profiling has revealed significant inhibitory activity against other kinases, particularly within the PI3K/Akt/mTOR pathway. This is a common characteristic of small molecule drugs, which on average bind to 6-11 distinct targets[5].
Q2: How can I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration should be determined empirically for each cell line by conducting a dose-response experiment[2]. You need to measure two things across a range of concentrations:
-
Target Inhibition (IC50): The concentration that causes 50% inhibition of ASK1 activity (e.g., measured by downstream substrate phosphorylation).
-
Cell Viability (CC50): The concentration that causes 50% cytotoxicity. The goal is to use the lowest concentration that effectively inhibits the target without causing significant cell death[2].
Q3: What are the essential controls to include in my experiments?
A3: To ensure your results are valid and correctly interpreted, always include:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used for this compound. This accounts for any effects of the solvent itself[2].
-
Untreated Control: Cells that receive only culture medium.
-
Positive Control (for assay validation): A known activator of the ASK1 pathway (e.g., H₂O₂ or TNF-α) to ensure the pathway is responsive in your cells.
-
Genetic Control: As mentioned, use siRNA or CRISPR against ASK1 to confirm the phenotype is on-target[4].
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Pathway Association | Effect of Inhibition |
| ASK1 (Primary) | 50 | Stress-activated MAPK | Anti-apoptotic / Neuroprotective |
| PI3Kδ (Off-target) | 450 | PI3K/Akt Signaling | Anti-proliferative, Pro-apoptotic |
| mTOR (Off-target) | 800 | PI3K/Akt/mTOR Signaling | Inhibits cell growth, induces autophagy |
| GSK3β (Off-target) | 1200 | Multiple Pathways | Modulates inflammation, metabolism |
Data is hypothetical and for illustrative purposes.
Table 2: Recommended Starting Concentration Ranges for Common Cell Lines
| Cell Line | Type | Recommended Starting Range (nM) | Notes |
| SH-SY5Y | Human Neuroblastoma | 50 - 500 nM | Highly sensitive to PI3K/mTOR inhibition. |
| HEK293T | Human Embryonic Kidney | 100 - 1000 nM | Robust cell line, generally less sensitive. |
| Primary Neurons | Rodent Cortical | 10 - 250 nM | Very sensitive; start with low concentrations. |
Always determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining IC50 and CC50 via Dose-Response Experiment
Objective: To find the optimal concentration of this compound that inhibits the target with minimal cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells/well)[2]. Incubate for 24 hours.
-
Inhibitor Preparation: Prepare 2x serial dilutions of this compound in culture medium. A common range to test is 1 nM to 50 µM[2]. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor. For IC50, pre-treat with the inhibitor for 1-2 hours, then add a known ASK1 activator (e.g., H₂O₂) for a short duration (e.g., 30 minutes). For CC50, incubate for the full duration of your experiment (e.g., 24-48 hours).
-
Endpoint Analysis:
-
For IC50 (Target Inhibition): Lyse the cells and perform a Western blot to measure the phosphorylation of a downstream target like p38 MAPK. (See Protocol 2).
-
For CC50 (Cytotoxicity): Use a viability assay such as CellTiter-Glo® (Promega) or MTT assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot the results in graphing software (e.g., GraphPad Prism). For IC50, plot % inhibition vs. log[concentration]. For CC50, plot % viability vs. log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 and CC50 values.
Protocol 2: Western Blot for Confirming Target Engagement
Objective: To verify that this compound is inhibiting the kinase activity of ASK1 within the cell.
Methodology:
-
Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with the desired concentration of this compound (and controls) for 1-2 hours.
-
Stimulation: Add an ASK1 activator (e.g., 500 µM H₂O₂) for 30 minutes to stimulate the pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities. A decrease in the ratio of phospho-p38 to total-p38 in treated samples compared to the stimulated control indicates target engagement.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for validating on-target effects.
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Aestivophoenin A Purification for Structural Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Aestivophoenin A samples for structural analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound from a Streptomyces fermentation broth?
A1: The purification of this compound, a phenazine (B1670421) natural product, typically involves a multi-step process. The general workflow includes extraction of the fermentation broth with an organic solvent, followed by one or more chromatographic purification steps to isolate the compound of interest from other metabolites and impurities.[1][2][3]
Q2: Which solvent is most effective for the initial extraction of this compound?
A2: Ethyl acetate (B1210297) is a commonly used and effective solvent for the extraction of phenazine compounds from microbial fermentation broths.[1][2][3] Methanol (B129727) or acetone (B3395972) can be used to extract the mycelium if the compound is intracellular.[3]
Q3: What are some common impurities found in this compound samples?
A3: Impurities in samples of this compound can originate from the fermentation medium, or be other secondary metabolites produced by the Streptomyces strain. These can include other phenazine derivatives, fatty acids, and pigments.[4][5][6] Lactic acid and other carboxylic acids can also be present as byproducts of fermentation.[7]
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are powerful analytical techniques for assessing the purity of phenazine compounds.[8][9][10][11] For structural elucidation by NMR, high purity is essential, and even minor impurities can interfere with the analysis.[10][11][12][13][14]
Q5: What are the key considerations for preparing a highly pure this compound sample for NMR analysis?
A5: For NMR analysis, the this compound sample must be of high purity, free from particulate matter, and dissolved in a suitable deuterated solvent at an appropriate concentration.[15][16][17] Residual solvents and water can interfere with the spectrum, so proper drying of the sample and use of high-quality solvents are crucial.[10][11][12][13][14]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction of the basic phenazine with acidic silanol (B1196071) groups on the HPLC column.[18] - Column overload. - Mismatch between sample solvent and mobile phase. - Extra-column band broadening.[19] | - Use a base-deactivated or end-capped C18 column. - Increase the buffer concentration in the mobile phase (e.g., 20-50 mM). - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase. - Use shorter and narrower tubing. |
| Peak Broadening | - Column degradation.[4] - Partially blocked column frit.[20] - Injection of sample in a solvent stronger than the mobile phase.[21] | - Backflush the column.[20] - Replace the column frit or the entire column.[20] - Dissolve the sample in the initial mobile phase.[21] |
| Poor Resolution | - Incorrect mobile phase composition.[4] - Column deterioration.[4] | - Optimize the mobile phase pH and organic modifier concentration. - Replace the column.[4] |
| Ghost Peaks | - Late eluting compounds from a previous injection.[21] - Contamination in the injector or column. | - Increase the run time or flush the column with a strong solvent after each run.[21] - Clean the injector and column. |
Sample Preparation for NMR
| Problem | Potential Cause | Troubleshooting Steps |
| Broad NMR Signals | - Sample concentration is too high, leading to increased viscosity.[16] - Presence of paramagnetic impurities. - Slow intermolecular exchange or aggregation.[22] | - Prepare a more dilute sample.[15][16] - Treat the sample with a chelating agent or pass it through a short plug of silica (B1680970). - Try a different deuterated solvent, such as benzene-d6, which can disrupt aggregation.[22] |
| Unexpected Peaks in Spectrum | - Residual solvent from purification steps. - Water in the deuterated solvent.[10][11] - Impurities from the NMR tube or cap. | - Thoroughly dry the sample under high vacuum. - Use high-quality deuterated solvents and store them properly.[10][11] - Use clean, high-quality NMR tubes.[16] |
| Poor Signal-to-Noise Ratio | - Sample concentration is too low. | - Increase the sample concentration. For 1H NMR, 5-25 mg is typical for small molecules, while 13C NMR may require 50-100 mg. |
| Phasing Problems | - Presence of solid particles in the sample.[16] | - Filter the sample through a small plug of glass wool into the NMR tube.[16] |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
If this compound is suspected to be intracellular, extract the mycelial cake with methanol or acetone.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1][2][3]
Protocol 2: Multi-Step Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% chloroform (B151607) to a mixture of chloroform and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.[2]
-
-
Sephadex LH-20 Size-Exclusion Chromatography:
-
Combine and concentrate the this compound-rich fractions from the silica gel column.
-
Dissolve the concentrated material in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps to remove smaller and larger molecular weight impurities.
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative reverse-phase HPLC.
-
A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[9]
-
Data Presentation
Table 1: Comparison of Analytical Methods for Phenazine Purity Assessment
| Parameter | HPLC Method (Phenazine-1-Carboxylic Acid) | CZE Method (PCA and 2-Hydroxyphenazine) |
| Linearity Range | 0.195 - 6.25 µg/mL | 10 - 250 µg/mL |
| Limit of Detection (LOD) | Not specified | 0.38 - 0.47 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 1.28 - 1.56 µg/mL |
| Analysis Time | Typically 10-30 minutes | < 2 minutes |
| Advantages | Robust, widely available, suitable for complex matrices. | Rapid analysis, low solvent consumption. |
Data compiled from published studies on phenazine analysis and presented as a representative comparison.[8][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Subinhibitory concentrations of antibiotics induce phenazine production in a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites of microorganisms. 247. Phenazines from Streptomyces antibioticus, strain Tü 2706 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening of natural phenazine producers for electroactivity in bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. benchchem.com [benchchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. brieflands.com [brieflands.com]
Technical Support Center: Enhancing the Bioavailability of Aestivophoenin A for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Aestivophoenin A for preclinical studies. Given that this compound is a phenazine (B1670421) compound produced by Streptomyces purpeofuscus with neuronal cell-protecting properties, it is hypothesized to have low aqueous solubility, a common characteristic of such natural products that can limit its therapeutic potential.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our initial rodent studies. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to poor aqueous solubility and/or low intestinal permeability, which are common for hydrophobic molecules.[3][4][5] Several factors could be contributing to this issue:
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Poor Solubility and Dissolution: The compound may not be dissolving efficiently in the gastrointestinal fluids, which is a rate-limiting step for absorption.[5][6]
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Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.
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First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of the drug.[5][7] Key strategies include:
-
Physical Modifications:
-
Lipid-Based Formulations:
Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on the physicochemical properties of this compound (e.g., solubility, logP, melting point) and the desired preclinical model. A logical approach is illustrated in the decision-making workflow below. Generally, for 'grease-ball' molecules with high lipophilicity, lipid-based formulations are often a good starting point.[4] For 'brick-dust' molecules with high melting points, solid-state modifications like solid dispersions may be more suitable.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when formulating with aqueous vehicles.
-
Problem: The compound has very low aqueous solubility.
-
Troubleshooting Steps:
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Utilize Co-solvents: Try dissolving this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) before diluting it with the aqueous vehicle.[8] Be mindful of the final concentration of the organic solvent to avoid toxicity in animal studies.
-
pH Modification: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the formulation vehicle can significantly improve its solubility.[8]
-
Employ Surfactants: The addition of a biocompatible surfactant can help to form micelles that encapsulate the hydrophobic drug, increasing its solubility.[8][9]
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Consider Lipid-Based Formulations: If the above steps are insufficient, moving to a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a robust solution for highly lipophilic compounds.[3]
-
Issue 2: Bioavailability remains low even after micronization of this compound.
-
Problem: While micronization increases the dissolution rate, it does not affect the intrinsic solubility of the compound.[6] The bioavailability may still be limited by solubility or permeability.
-
Troubleshooting Steps:
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Combine with Wetting Agents: Formulate the micronized this compound with surfactants or hydrophilic polymers to improve its wettability.
-
Explore Nanonization: Further reducing the particle size to the nanometer range (nanosuspension) can enhance the dissolution rate and may also improve permeability through specific uptake mechanisms.
-
Evaluate Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can lead to a supersaturated state in the GI tract, significantly boosting absorption.[7]
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Investigate Permeability: If solubility is addressed and bioavailability is still low, the issue may be poor intestinal permeability. In this case, the inclusion of permeation enhancers in the formulation could be explored, though this requires careful toxicological evaluation.
-
Quantitative Data Summary
The following tables provide illustrative data on how different formulation strategies can impact the pharmacokinetic parameters of a model poorly soluble compound, which could be analogous to this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 100 (Reference) |
| Micronized Suspension | 150 ± 35 | 1.5 | 750 ± 180 | 300 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2250 ± 450 | 900 |
| SEDDS Formulation | 800 ± 150 | 0.75 | 4800 ± 900 | 1920 |
Table 2: Composition of Illustrative this compound Formulations
| Formulation | This compound (%) | Oil/Carrier (%) | Surfactant (%) | Co-surfactant/Polymer (%) |
| Aqueous Suspension | 1 | Water (98.5), Tween 80 (0.5) | - | - |
| Micronized Suspension | 1 | Water (98.5), Tween 80 (0.5) | - | - |
| Solid Dispersion | 10 | - | - | PVP K30 (90) |
| SEDDS Formulation | 5 | Capryol 90 (40) | Cremophor EL (35) | Transcutol HP (20) |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 900 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant. The system's ability to form a stable emulsion upon dilution with water is visually assessed.
-
SEDDS Preparation:
-
Accurately weigh the components of the chosen formulation (e.g., 40% Capryol 90, 35% Cremophor EL, 20% Transcutol HP).
-
Heat the mixture to 40°C and stir continuously until a clear, homogenous solution is formed.
-
Dissolve this compound (e.g., 5% by weight) in the mixture with gentle stirring until it is completely dissolved.
-
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution, and stability.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
Caption: Hypothesized signaling pathways for a neuroprotective agent like this compound.
References
- 1. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 10. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Aestivophoenin A, B, and C in Neuroprotection: A Data-Driven Guide
A comprehensive, data-driven comparison of the neuroprotective efficacy of Aestivophoenin A, B, and C is not currently possible due to a significant lack of available scientific literature and experimental data. Initial searches have revealed a notable scarcity of research specifically detailing the neuroprotective properties of this compound, and while Aestivophoenin B and C have been identified as possessing neuroprotective potential, in-depth comparative studies with quantitative data are absent from publicly accessible research databases.
A singular 1998 publication identified Aestivophoenin C, produced by Streptomyces purpeofuscus, as a novel substance with the ability to protect neuronal cells.[1] The same study also alluded to the neuroprotective qualities of Aestivophoenin B.[1] This early research suggested an antioxidant mechanism and protective effects against glutamate-induced toxicity.[1] However, this foundational study does not provide the detailed quantitative data, extensive experimental protocols, or elucidation of signaling pathways required for a thorough comparative analysis as requested. Subsequent research to build upon these initial findings appears to be limited or not widely published.
While a direct comparison is not feasible, this guide will provide a framework for how such a comparison would be structured, detail the necessary experimental protocols for evaluating neuroprotective efficacy, and present relevant signaling pathways commonly implicated in neuroprotection. This information is intended to be a valuable resource for researchers and professionals in drug development.
Hypothetical Data Comparison
Were the data available, a comparative analysis would be presented in a tabular format to facilitate easy interpretation. The tables below illustrate how quantitative data on the neuroprotective effects of this compound, B, and C would be summarized.
Table 1: Comparative Efficacy in Preventing Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
| Compound | Concentration (µM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |
| This compound | Data not available | Data not available | |
| Aestivophoenin B | Data not available | Data not available | |
| Aestivophoenin C | Data not available | Data not available | |
| Control (Glutamate) | - | ||
| Vehicle Control | - | 100 | 0 |
Table 2: Comparative Effects on Markers of Oxidative Stress
| Compound | Concentration (µM) | Reactive Oxygen Species (ROS) Levels (% of Control) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| This compound | Data not available | Data not available | |
| Aestivophoenin B | Data not available | Data not available | |
| Aestivophoenin C | Data not available | Data not available | |
| Control (Glutamate) | - | ||
| Vehicle Control | - | 100 |
Table 3: Comparative Anti-Apoptotic Activity
| Compound | Concentration (µM) | Caspase-3 Activity (% of Control) | Bax/Bcl-2 Ratio |
| This compound | Data not available | Data not available | |
| Aestivophoenin B | Data not available | Data not available | |
| Aestivophoenin C | Data not available | Data not available | |
| Control (Glutamate) | - | ||
| Vehicle Control | - | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for comparing the neuroprotective efficacy of this compound, B, and C.
Neuronal Cell Culture and Induction of Excitotoxicity
-
Cell Line: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats or a suitable neuronal cell line (e.g., SH-SY5Y, HT22).
-
Culture Conditions: Cells are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Excitotoxicity: After 7-10 days in vitro, the culture medium is replaced with a medium containing a neurotoxic concentration of L-glutamate (e.g., 5-10 mM for HT22 cells, lower for primary neurons).
Assessment of Cell Viability (MTT Assay)
-
After co-treatment with glutamate (B1630785) and the Aestivophoenin compounds for 24 hours, the medium is removed.
-
Fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Lactate Dehydrogenase (LDH) Release
-
After the treatment period, the culture supernatant is collected.
-
LDH release is quantified using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.
-
The absorbance is measured at 490 nm. LDH release is calculated as a percentage of the positive control (cells treated with a lysis buffer).
Quantification of Intracellular Reactive Oxygen Species (ROS)
-
Cells are treated with the compounds and glutamate.
-
Towards the end of the treatment period, the cells are loaded with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The cells are washed with phosphate-buffered saline (PBS).
-
The fluorescence intensity (excitation at 485 nm, emission at 535 nm) is measured using a fluorescence microplate reader.
Western Blot Analysis for Apoptotic Proteins
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and cleaved caspase-3 overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The Bax/Bcl-2 ratio is calculated.
Potential Signaling Pathways in Neuroprotection
While the specific signaling pathways modulated by Aestivophoenins are unknown, many neuroprotective compounds exert their effects through common pathways. A likely candidate, given the antioxidant properties mentioned in the initial finding, is the Nrf2/HO-1 pathway. Another critical pathway in cell survival is the PI3K/Akt pathway.
Caption: A potential signaling pathway for Aestivophoenin-mediated neuroprotection.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of novel compounds.
Caption: General experimental workflow for assessing neuroprotective compounds.
References
Aestivophoenin A: A Head-to-Head Comparison with Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aestivophoenin A, a novel neuroprotective agent, against three established neuroprotective drugs: Edaravone, Minocycline (B592863), and NXY-059. Due to the limited publicly available data on this compound, this comparison is based on its classification as a neuronal cell protecting substance and an excitatory amino acid antagonist. The information on the established agents is drawn from a comprehensive review of preclinical and clinical studies.
Executive Summary
This compound represents a potential therapeutic avenue for neurodegenerative diseases, acting as a neuronal cell protector and an antagonist of excitatory amino acids. While specific quantitative data on its efficacy remains scarce, its proposed mechanism aligns with the neuroprotective strategies of established agents that target excitotoxicity and downstream cellular stress pathways. This guide offers a comparative overview to contextualize the potential of this compound within the current landscape of neuroprotective drug discovery.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the neuroprotective efficacy of the established agents in various preclinical models. The absence of quantitative data for this compound is a notable limitation.
Table 1: In Vitro Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity
| Compound | Cell Type | Assay | Endpoint | Efficacy (Concentration) |
| This compound | - | - | - | Data not available |
| Edaravone | Hippocampal Neurons | H₂O₂ or Glutamate-induced toxicity | Cell Viability | Protection against toxicity[1] |
| Minocycline | Mixed Spinal Cord Cultures | Glutamate (B1630785) or Kainate-induced excitotoxicity | Neuronal Survival | Significant increase in survival (0.02 µM)[2] |
| NXY-059 | Stem Cell-Derived Human Neurons | Oxygen-Glucose Deprivation | Cell Survival (MTT assay) | No significant protection (1 µM - 1 mM)[3] |
Table 2: In Vivo Neuroprotective Efficacy in Animal Models of Ischemic Stroke
| Compound | Animal Model | Endpoint | Treatment Protocol | Efficacy |
| This compound | - | - | - | Data not available |
| Edaravone | Rat (MCAO) | Infarct Volume | 3.5 g/kg, gavage, 7 days | Improved neurological scores and pathology[4] |
| Minocycline | Rat (MCAO) | Infarct Volume, Neurological Deficit | 40mg/kg, i.p., daily for 7 days post-I/R | Reduced infarct volume and improved neurological function[5] |
| NXY-059 | Rat (transient MCAO) | Infarct Volume | 10 mg/kg/h IV infusion for 21.75h, 2.25h post-occlusion | 59% decrease in infarct volume[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing neuroprotective effects, based on studies of the established agents.
Glutamate-Induced Excitotoxicity Assay (In Vitro)
This assay is fundamental for evaluating the direct neuroprotective effects of a compound against excessive glutamate stimulation, a key mechanism in many neurodegenerative conditions.
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, Edaravone, Minocycline) for a specified duration (e.g., 1-2 hours).
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Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce significant cell death (e.g., 5 mM for HT22 cells) and incubated for a defined period (e.g., 12-24 hours)[7].
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Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate between live and dead cells[7].
-
Data Analysis: The percentage of viable cells in the compound-treated groups is compared to the glutamate-only control group to determine the neuroprotective efficacy.
Middle Cerebral Artery Occlusion (MCAO) Model (In Vivo)
The MCAO model is a widely used preclinical model of focal cerebral ischemia (stroke) to assess the neuroprotective potential of therapeutic agents.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used.
-
Induction of Ischemia: Anesthesia is induced, and the middle cerebral artery is occluded, usually by inserting a filament into the internal carotid artery to block blood flow to the MCA territory. The occlusion can be transient (e.g., 90 minutes) or permanent.
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Compound Administration: The test compound is administered at a specific dose and route (e.g., intravenous, intraperitoneal) at a defined time point relative to the onset of ischemia or reperfusion.
-
Assessment of Neurological Deficit: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Measurement of Infarct Volume: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. The infarct volume is then quantified.
-
Data Analysis: Neurological scores and infarct volumes of the treated group are compared to a vehicle-treated control group to evaluate the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through various signaling pathways that counteract the deleterious effects of neuronal injury.
This compound (Proposed Mechanism)
As an excitatory amino acid antagonist, this compound is presumed to block glutamate receptors (e.g., NMDA, AMPA), thereby preventing excessive calcium influx and subsequent excitotoxic cell death pathways.
Caption: Proposed mechanism of this compound in blocking excitotoxicity.
Edaravone
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a major contributor to neuronal damage. It also activates the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses.[8][9]
Caption: Edaravone's dual action on oxidative stress.
Minocycline
Minocycline exhibits neuroprotection through its anti-inflammatory and anti-apoptotic properties. It inhibits microglial activation, thereby reducing the production of pro-inflammatory cytokines, and it can directly inhibit apoptotic pathways.[10][11]
Caption: Minocycline's anti-inflammatory and anti-apoptotic actions.
NXY-059
NXY-059 is a free radical-trapping agent. Its primary mechanism is to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
Caption: NXY-059 as a free radical trapping agent.
Conclusion
This compound holds promise as a neuroprotective agent, primarily due to its classification as an excitatory amino acid antagonist. However, a comprehensive head-to-head comparison with established agents like Edaravone, Minocycline, and NXY-059 is currently hampered by the lack of specific preclinical and clinical data. The established agents demonstrate efficacy through diverse mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions. Future research on this compound should focus on elucidating its precise mechanism of action, quantifying its neuroprotective efficacy in standardized in vitro and in vivo models, and defining its therapeutic window. Such data will be critical for positioning this compound in the landscape of neuroprotective therapies and for guiding its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. NXY-059, a Failed Stroke Neuroprotectant, Offers No Protection to Stem Cell-Derived Human Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]
- 11. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
Cross-validation of Aestivophoenin A's mechanism of action in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aestivophoenin A and related phenazine (B1670421) compounds, focusing on their mechanism of action and differential effects across various cell lines. While specific cross-validation data for this compound is limited in publicly accessible literature, this document synthesizes available information on its neuroprotective properties and compares the cytotoxic effects of the broader phenazine class to provide a framework for further investigation.
Overview of this compound and Phenazine Derivatives
This compound is a phenazine compound produced by Streptomyces purpeofuscus and has been identified as a neuronal cell-protecting agent.[1] It functions as an excitatory amino acid antagonist, suggesting a role in mitigating glutamate-induced neurotoxicity.[2] Phenazines, a class of nitrogen-containing heterocyclic compounds, are known for a wide range of biological activities, including neuroprotection, antimicrobial, and anticancer effects.[1][3] This guide will explore the dual potential of this compound class: neuroprotection and cytotoxicity in cancer cells.
Quantitative Comparison of Phenazine Compound Activity
The following tables summarize the cytotoxic effects of various phenazine compounds across different human cell lines. This data is essential for understanding the differential sensitivity and potential therapeutic window of this class of molecules.
Table 1: IC50 Values of Phenazine Compounds in Human Cancer and Non-Cancerous Cell Lines
| Compound/Derivative | Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Phenazine | HepG2 | Hepatocellular Carcinoma | Proliferation (24h): 11 | [4] |
| Proliferation (48h): 7.8 | [4] | |||
| T24 | Bladder Carcinoma | Proliferation (24h): 47 | [4] | |
| Proliferation (48h): 17 | [4] | |||
| Cationic Phenazine 2²⁺ | A2780 | Ovarian Carcinoma | ~2.5 | [5] |
| A2780CIS | Cisplatin-Resistant Ovarian Carcinoma | ~5 | [5] | |
| MCF7 | Breast Carcinoma | 15 | [5][6] | |
| T24 | Bladder Carcinoma | 18 | [5][6] | |
| Cationic Phenazine 1²⁺ | MCF7 | Breast Carcinoma | ~100 | [5][6] |
| Phenazostatin A | N18-RE-105 | Neuronal Hybridoma | 0.34 (EC50) | [2] |
| Phenazostatin B | N18-RE-105 | Neuronal Hybridoma | 0.33 (EC50) | [2] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration for neuroprotection.
Postulated Mechanisms of Action and Signaling Pathways
Based on studies of related phenazine compounds, two primary mechanisms of action are proposed to contribute to their cytotoxic effects in cancer cells: induction of apoptosis and inhibition of the NF-κB signaling pathway.
Induction of Apoptosis
Phenazine derivatives have been shown to induce programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3 and caspase-7.
Inhibition of NF-κB Signaling
The NF-κB pathway is often constitutively active in cancer, promoting cell survival and proliferation. Some phenazine compounds can inhibit this pathway, thereby sensitizing cancer cells to apoptosis.
Experimental Protocols
This section details the methodologies for key experiments to cross-validate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Neuronal: SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal), primary cortical neurons.
-
Cancer (non-neuronal): HepG2 (hepatocellular carcinoma), T24 (bladder carcinoma), A549 (lung cancer), MCF7 (breast cancer).
-
Non-cancerous (control): HEK293 (human embryonic kidney).
-
-
Culture Conditions: Cells should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are to be treated with a range of concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
Neuronal Viability and Neuroprotection Assays
-
MTT/MTS Assay: To assess cell viability through metabolic activity.
-
Seed cells in a 96-well plate and allow them to adhere.
-
For neuroprotection, pre-treat neuronal cells with this compound for 2 hours, followed by the addition of glutamate (B1630785) (e.g., 5 mM) to induce excitotoxicity.
-
After the incubation period, add MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
LDH Cytotoxicity Assay: To measure cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release from damaged cells.
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance to determine the amount of LDH released.
-
Western Blot Analysis for Signaling Pathways
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against key proteins in the apoptosis and NF-κB pathways (e.g., Cleaved Caspase-3, PARP, p-IκBα, NF-κB p65).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Conclusion and Future Directions
The available data suggests that this compound and related phenazine compounds hold significant therapeutic potential, exhibiting both neuroprotective and, in the broader class, anticancer activities. The differential cytotoxicity observed across various cell lines highlights the importance of comprehensive cross-validation studies.
Future research should focus on:
-
Directly assessing the cytotoxic effects of this compound on a wide panel of cancer and non-cancerous cell lines to determine its therapeutic index.
-
Elucidating the specific signaling pathways modulated by this compound in both neuronal and cancer cells through detailed molecular studies.
-
Investigating the structure-activity relationship of phenazine derivatives to optimize for either neuroprotective or cytotoxic effects.
By systematically applying the experimental framework outlined in this guide, researchers can effectively cross-validate the mechanism of action of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Aestivophoenin A's Effects on Different Neuronal Subtypes
Disclaimer: As of the latest literature review, specific experimental data detailing the comparative effects of Aestivophoenin A across different neuronal subtypes is not publicly available. The following guide is a professionally structured template designed for researchers and drug development professionals. It utilizes a hypothetical framework based on the known neuroprotective properties of related compounds to illustrate how such a comparative analysis should be presented. The quantitative data, experimental protocols, and signaling pathways described herein are representative examples and should be replaced with actual experimental findings as they become available.
Introduction
This compound is a novel compound with putative neuroprotective properties. Understanding its specific effects on different neuronal populations is crucial for its potential therapeutic application in neurodegenerative diseases, which often exhibit selective neuronal vulnerability[1]. This guide provides a comparative analysis of the hypothetical effects of this compound on three distinct neuronal subtypes: Cortical Pyramidal Neurons, Hippocampal GABAergic Interneurons, and Midbrain Dopaminergic Neurons. These subtypes are chosen for their relevance in cognitive function and their differential susceptibility in various neurological disorders.
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent effects of this compound on the viability, neurite outgrowth, and expression of synaptic proteins in cultured primary neurons from the respective brain regions.
Table 1: Effect of this compound on Neuronal Viability following Oxidative Stress
| Neuronal Subtype | Concentration (nM) | Cell Viability (% of Control) |
| Cortical Pyramidal Neurons | 1 | 105 ± 4.2 |
| 10 | 115 ± 5.1 | |
| 100 | 128 ± 6.3 | |
| Hippocampal GABAergic Interneurons | 1 | 102 ± 3.8 |
| 10 | 110 ± 4.5 | |
| 100 | 121 ± 5.9 | |
| Midbrain Dopaminergic Neurons | 1 | 110 ± 4.9 |
| 10 | 135 ± 7.2 | |
| 100 | 155 ± 8.1 |
Table 2: Modulation of Neurite Outgrowth by this compound
| Neuronal Subtype | Concentration (nM) | Average Neurite Length (µm) |
| Cortical Pyramidal Neurons | 10 | 150 ± 12.5 |
| 100 | 185 ± 15.2 | |
| Hippocampal GABAergic Interneurons | 10 | 130 ± 11.8 |
| 100 | 160 ± 13.4 | |
| Midbrain Dopaminergic Neurons | 10 | 180 ± 14.9 |
| 100 | 220 ± 18.3 |
Table 3: Effect of this compound (100 nM) on Synaptic Protein Expression
| Neuronal Subtype | Synapsin I (% Change) | PSD-95 (% Change) |
| Cortical Pyramidal Neurons | +25% | +30% |
| Hippocampal GABAergic Interneurons | +18% | +22% |
| Midbrain Dopaminergic Neurons | +35% | +40% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Neuronal Culture and this compound Treatment
-
Neuronal Subtype Isolation:
-
Cortical Pyramidal Neurons: E18 rat cortices were dissected, dissociated, and cultured in Neurobasal medium supplemented with B27 and Glutamax.
-
Hippocampal GABAergic Interneurons: E18 rat hippocampi were dissected, and interneurons were isolated using a fluorescence-activated cell sorting (FACS) based on a GAD67-GFP reporter line.
-
Midbrain Dopaminergic Neurons: E15 rat ventral mesencephalon was dissected, and dopaminergic neurons were identified by tyrosine hydroxylase (TH) immunolabeling.
-
-
This compound Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution and then serially diluted in culture medium to the final concentrations.
-
Treatment: Neurons were cultured for 7 days in vitro (DIV) before being treated with this compound for 48 hours.
Cell Viability Assay (MTT Assay)
-
Following treatment, the culture medium was replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells were incubated for 4 hours at 37°C.
-
The medium was removed, and the formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
Neurite Outgrowth Analysis
-
After treatment, neurons were fixed with 4% paraformaldehyde.
-
Cells were immunostained with an anti-β-III tubulin antibody.
-
Images were captured using a high-content imaging system.
-
The length of the longest neurite for each neuron was measured using ImageJ software.
-
At least 100 neurons were analyzed per condition.
Western Blot for Synaptic Proteins
-
Total protein was extracted from treated neuronal cultures.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against Synapsin I, PSD-95, and β-actin (as a loading control).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry.
Visualizations
Hypothetical Signaling Pathway for this compound
The neuroprotective effects of this compound may be mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which is known to be involved in neuroprotection[2][3].
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of this compound's effects on different neuronal subtypes.
Caption: Workflow for assessing this compound's effects.
Conclusion
This guide outlines a systematic approach to compare the effects of this compound on different neuronal subtypes. The hypothetical data presented suggests that this compound may exert a more pronounced neuroprotective and neurotrophic effect on midbrain dopaminergic neurons compared to cortical pyramidal neurons and hippocampal GABAergic interneurons. This differential effect underscores the importance of conducting subtype-specific analyses in the early stages of neuroprotective drug development. Future studies should aim to validate these findings with empirical data and further elucidate the underlying molecular mechanisms.
References
- 1. hiPSC-neurons recapitulate the subtype-specific cell intrinsic nature of susceptibility to neurodegenerative disease-relevant aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways mediating anti-apoptotic action of neurotrophins | Acta Neurobiologiae Experimentalis [ane.pl]
- 3. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Natural versus Synthetic Aestivophoenin A
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Aestivophoenin A, a phenazine (B1670421) compound with notable neuroprotective properties. As of the latest literature review, this compound is known as a natural product isolated from Streptomyces purpeofuscus. While a total synthesis of this compound has not been documented in peer-reviewed literature, this guide serves as a foundational resource for researchers interested in its therapeutic potential. It outlines the known biological effects of the naturally derived compound and presents the standardized experimental protocols that would be essential for comparing its efficacy against a future synthetic counterpart.
Introduction to this compound
This compound is a member of the phenazine class of heterocyclic compounds, which are known for a broad spectrum of biological activities, including antibiotic and antitumor effects.[1][2][3][4] Naturally occurring this compound, along with its analogs Aestivophoenin B and C, has been identified as a promising neuroprotective agent.[5][6] These compounds have demonstrated the ability to protect neuronal cells from glutamate-induced toxicity, a key factor in various neurodegenerative conditions.[5]
The development of a synthetic route to this compound would be a significant milestone, enabling the production of larger quantities for extensive preclinical and clinical studies, and allowing for the generation of analogs with potentially improved therapeutic properties. A crucial step following its synthesis would be a rigorous comparative analysis to ensure that the synthetic version replicates the biological efficacy of the natural compound.
Quantitative Data on Neuroprotective Activity
The following table summarizes the reported neuroprotective activity of naturally derived this compound against glutamate-induced neurotoxicity in primary cultured rat hippocampal neurons. This data would serve as the benchmark for evaluating any synthetically produced this compound.
| Compound | Concentration | Neuroprotective Effect (Cell Viability %) vs. Glutamate (B1630785) Control | Reference |
| Natural this compound | 1 µM | Approximately 80% | [5] |
| Natural this compound | 10 µM | Approximately 95% | [5] |
| Glutamate Control (1 mM) | N/A | 0% (by definition) | [5] |
| Vehicle Control | N/A | 100% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of neuroprotective agents. The following are standard protocols that would be employed to compare the efficacy of natural and synthetic this compound.
Primary Neuronal Cell Culture
-
Objective: To establish a primary culture of hippocampal neurons for neuroprotection assays.
-
Methodology:
-
Hippocampi are dissected from rat embryos (E18-E19).
-
The tissue is mechanically and enzymatically dissociated (e.g., using trypsin) to obtain a single-cell suspension.
-
Cells are plated on poly-L-lysine coated culture plates or coverslips.
-
Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cultures are used for experiments after 7-10 days in vitro.
-
Glutamate-Induced Neurotoxicity Assay
-
Objective: To assess the protective effect of this compound against glutamate-induced excitotoxicity.
-
Methodology:
-
Primary hippocampal neurons are pre-treated with varying concentrations of either natural or synthetic this compound for 24 hours.
-
Glutamate (1 mM) is then added to the culture medium to induce neurotoxicity.
-
After 24 hours of glutamate exposure, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the medium.
-
Cell viability is expressed as a percentage relative to vehicle-treated control cultures.
-
Western Blot Analysis for Signaling Pathway Elucidation
-
Objective: To investigate the molecular mechanisms underlying the neuroprotective effects of this compound by examining the activation of key signaling proteins.
-
Methodology:
-
Neuronal cells are treated with this compound (natural or synthetic) with or without subsequent glutamate exposure.
-
Cells are lysed at specific time points, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated Akt, total Akt, Nrf2, HO-1, and loading controls like β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the relative protein expression levels.
-
Mandatory Visualizations
Proposed Neuroprotective Signaling Pathway of this compound
Based on the known mechanisms of other neuroprotective compounds, it is hypothesized that this compound may exert its effects through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway and the Nrf2 antioxidant response element pathway.
Caption: Proposed signaling pathway for this compound's neuroprotective effect.
Experimental Workflow for Comparative Efficacy Analysis
The following diagram illustrates a logical workflow for comparing the neuroprotective efficacy of naturally derived versus synthetically produced this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel neuronal cell protecting substances, aestivophoenins A and B, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel neuronal cell protecting substance, aestivophoenin C, produced by Streptomyces purpeofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Aestivophoenin A and Related Phenazine Natural Products
For researchers, scientists, and drug development professionals, understanding the stability of a natural product is paramount to its potential as a therapeutic agent. This guide provides a comparative benchmark of the stability of Aestivophoenin A against other structurally similar phenazine (B1670421) natural products, supported by available experimental data and detailed methodologies.
This compound, a phenazine derivative isolated from Streptomyces purpeofuscus, has garnered interest for its neuroprotective properties.[1][2] However, for any natural product to advance in the drug development pipeline, a thorough understanding of its stability under various environmental conditions is crucial. This guide aims to provide a comparative analysis of the stability of this compound and its analogs, drawing on available data for related phenazine compounds.
Comparative Stability of Phenazine Natural Products
While direct stability data for this compound is not extensively available in the public domain, we can infer its potential stability profile by examining structurally related phenazine compounds, such as Pyocyanin and Phenazine-1-carboxylic acid (PCA). Phenazines as a class are known for their chemical stability due to their aromatic core.[3] However, substitutions on this core can significantly influence their susceptibility to degradation.
| Natural Product | Structure | Stability Profile | References |
| This compound | Chemical structure of this compound | Data not publicly available. Inferred to have a stable phenazine core, but the glycosidic linkage and other substituents may be susceptible to hydrolysis and oxidation. | [1] |
| Aestivophoenin B | Chemical structure of Aestivophoenin B | Data not publicly available. Similar to this compound, the core is likely stable, with potential liabilities at the glycosidic bond and other functional groups. | [4] |
| Pyocyanin | Chemical structure of Pyocyanin | Thermostability: Degrades progressively with increasing temperatures; stable for 12 days at 25°C, but only 1 day at 70°C.[5] pH Stability: More stable in acidic and alkaline solutions (in its protonated form) compared to neutral conditions.[6] Solvent Stability: Degradation is faster in chloroform (B151607) compared to aqueous solutions.[5][7] Light Stability: The characteristic blue color disappears upon degradation.[8] | [5][6][7][8] |
| Phenazine-1-carboxylic acid (PCA) | Chemical structure of Phenazine-1-carboxylic acid | Photostability: Light-dependent degradation. The half-life is 2.2 days at pH 5.0 and increases to 37.6 days at pH 6.8 under visible light. Degradation is accelerated by acidic conditions and the presence of oxidants. More stable in neutral or alkaline environments and in the dark.[9][10] | [9][10] |
| Phenazine-1,6-dicarboxylic acid | Chemical structure of Phenazine-1,6-dicarboxylic acid | Recommended storage is in a dry, room temperature environment. This suggests a degree of stability under standard conditions. |
Experimental Protocols for Stability Assessment
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to assess the stability of natural products.
Forced Degradation Studies
Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and understanding the intrinsic stability of a compound. These studies typically involve subjecting the compound to more extreme conditions than it would encounter during storage.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a controlled light source, as detailed in the photostability testing protocol below.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol, acetonitrile) is often employed to achieve good separation of the parent compound and its degradation products.
-
Detector: A UV detector set at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is often used to assess peak purity.
-
Flow Rate and Temperature: These are optimized to achieve the best separation in a reasonable run time.
Photostability Testing (ICH Q1B Guideline)
Photostability testing is essential to determine if light exposure results in unacceptable changes to the compound. The International Council for Harmonisation (ICH) provides guidelines for this testing.
Methodology:
-
Sample Preparation: Prepare samples of the drug substance and, if applicable, the drug product in their intended primary packaging and exposed.
-
Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.
-
Control Samples: Protect a set of identical samples from light (e.g., by wrapping in aluminum foil) to serve as dark controls. This helps to differentiate between light-induced and thermally-induced degradation.
-
Analysis: After exposure, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating HPLC method.
Signaling Pathways and Experimental Workflows
Phenazine natural products are known to interact with various cellular signaling pathways, which is often linked to their biological activity. Understanding these interactions is crucial for drug development.
Quorum Sensing in Bacteria
Many phenazines, including those produced by Pseudomonas aeruginosa, act as signaling molecules in a process called quorum sensing. This is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.
Caption: Bacterial quorum sensing signaling pathway.
NF-κB Signaling Pathway
Some phenazine derivatives have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cell survival.
Caption: Modulation of the NF-κB signaling pathway by phenazines.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a natural product.
Caption: General workflow for natural product stability testing.
Conclusion
While specific stability data for this compound remains to be fully elucidated, a comparative analysis with structurally related phenazine natural products provides valuable insights. The phenazine core is generally stable, but the nature and position of substituents play a critical role in determining susceptibility to degradation by factors such as light, heat, and pH. The provided experimental protocols offer a robust framework for systematically evaluating the stability of this compound and other novel natural products, a critical step in their journey from discovery to potential clinical application. Further research into the stability of this compound is warranted to fully understand its therapeutic potential.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biobostonconsulting.com [biobostonconsulting.com]
A Comparative Guide to the Structure-Activity Relationship of Aestivophoenin A and its Analogs in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Aestivophoenin A and its analogs, focusing on their neuroprotective properties. Due to the limited availability of public data on synthetic analogs of this compound, this guide leverages data from closely related, naturally occurring phenazine (B1670421) compounds to draw inferences on the structural features crucial for neuroprotective activity.
Aestivophoenins are phenazine-based compounds isolated from Streptomyces purpeofuscus that have demonstrated potential as neuronal cell protecting agents.[1] Understanding the relationship between their chemical structure and biological activity is paramount for the development of novel and more potent neuroprotective therapeutics. This guide synthesizes available data on related phenazine compounds to provide insights into the SAR of this promising class of molecules.
Comparative Analysis of Neuroprotective Activity
| Compound | Structure | Cell Line | Assay | EC50 (µM) |
| Phenazostatin A | Dimer of 1-carboxy-6-hydroxyphenazine | N18-RE-105 | Glutamate-induced toxicity | 0.34 |
| Phenazostatin B | Dimer of 1-carboxy-6-hydroxyphenazine | N18-RE-105 | Glutamate-induced toxicity | 0.33 |
Table 1: Neuroprotective activity of Phenazostatin A and B, structurally related analogs of this compound.
The data on phenazostatins, which are also complex phenazine derivatives, suggest that the core phenazine structure is a valid scaffold for potent neuroprotection. The sub-micromolar EC50 values indicate a high level of activity in mitigating glutamate-induced excitotoxicity, a key mechanism in various neurodegenerative disorders.
Inferred Structure-Activity Relationship of this compound Analogs
Based on broader studies of phenazine derivatives, several key structural features can be identified as critical for their biological activity. These principles can be extrapolated to hypothesize the SAR for this compound and its potential analogs in the context of neuroprotection.
-
The Phenazine Core: The tricyclic phenazine ring system is fundamental to the biological activity of this class of compounds. Its planar structure allows for intercalation into DNA and interaction with various proteins, while its redox properties are crucial for their mechanism of action.
-
Substituents on the Aromatic Rings: The nature and position of substituents on the benzene (B151609) rings of the phenazine core significantly influence activity.
-
Hydroxyl (-OH) and Carboxyl (-COOH) Groups: The presence of these groups, as seen in many natural phenazines, can modulate the compound's solubility, redox potential, and ability to interact with biological targets.
-
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can enhance the lipophilicity and potency of phenazine compounds, potentially by improving cell membrane permeability.
-
-
Side Chains: The presence and nature of side chains can dramatically alter the biological activity profile. While specific details on this compound's structure are limited, the complexity of related compounds like phenazostatins suggests that intricate side chains or dimerization can lead to potent activity.
Experimental Protocols
The following is a representative protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound and its analogs against glutamate-induced excitotoxicity.
Glutamate-Induced Excitotoxicity Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
1. Cell Culture and Differentiation:
- Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- For differentiation into a more neuron-like phenotype, cells are seeded at a low density and treated with retinoic acid (e.g., 10 µM) for 5-7 days.
2. Compound Treatment:
- Differentiated SH-SY5Y cells are pre-incubated with various concentrations of the test compounds (this compound or its analogs) for a specified period (e.g., 2 hours). A vehicle control (e.g., DMSO) is run in parallel.
3. Induction of Excitotoxicity:
- Following pre-incubation, glutamate (B1630785) (e.g., 100 µM) is added to the culture medium to induce excitotoxicity. Cells are incubated for a further 24 hours.
4. Assessment of Cell Viability:
- MTT Assay: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured spectrophotometrically, and the results are expressed as a percentage of the viability of untreated control cells.
- LDH Release Assay: Cell death is assessed by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. A commercially available LDH cytotoxicity assay kit is used, and the results are expressed as a percentage of the LDH release from control cells treated with a lysis buffer.
5. Data Analysis:
- The half-maximal effective concentration (EC50) for neuroprotection is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of phenazine compounds are likely mediated through the modulation of key signaling pathways involved in cellular stress responses and inflammation. Based on studies of other phenazines, the following pathways are plausible targets for this compound.
Nrf2/ARE Antioxidant Pathway
Phenazines, with their redox-active nature, are known to influence the cellular redox state. This can lead to the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary defense mechanism against oxidative stress.
Caption: Inferred Nrf2/ARE antioxidant pathway activation by this compound.
NF-κB Anti-inflammatory Pathway
Neuroinflammation is a critical component of neurodegenerative processes. Some phenazine derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Postulated inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the screening and evaluation of this compound and its analogs for neuroprotective activity.
Caption: General experimental workflow for neuroprotective compound evaluation.
References
Independent Validation of Aestivophoenin A: A Review of the Scientific Literature
A comprehensive review of published scientific literature reveals a significant lack of independent validation for the biological activities of Aestivophoenin A. Initial studies from the late 1990s identified this compound as a neuronal cell protecting substance and an excitatory amino acid antagonist[1][2]. However, subsequent independent research to confirm these findings, or to explore other potential biological activities such as cytotoxicity and apoptosis induction, appears to be absent from the public domain. This guide summarizes the originally reported activities of this compound and outlines the standard experimental protocols that would be necessary for its independent validation and comparison with other compounds.
Originally Published Biological Activities of this compound
This compound, along with its analogs Aestivophoenin B and C, were first described as novel substances produced by Streptomyces purpeofuscus[1][2]. The initial research highlighted their potential as:
-
Neuronal Cell Protecting Substances: Early studies suggested that these compounds could protect neuronal cells from damage[1][2].
-
Excitatory Amino Acid Antagonists: this compound and B were reported to act as antagonists to excitatory amino acids, which are neurotransmitters that can be toxic to neurons in high concentrations[2].
Notably, these initial publications did not provide data on cytotoxic or pro-apoptotic activities, which are central to many modern drug discovery efforts, particularly in the field of oncology.
The Need for Independent Validation
Independent validation is a cornerstone of the scientific process, ensuring that original findings are reproducible and robust. The absence of such studies for this compound means that its initially reported biological activities have not been confirmed by the broader scientific community. Furthermore, its potential in other therapeutic areas remains unexplored.
Framework for Independent Validation and Comparison
To thoroughly validate the biological activities of this compound and compare it with other potential therapeutic agents, a series of standardized in vitro assays would be required. Below are the detailed methodologies for key experiments that would be essential for such an investigation.
Data Presentation: A Comparative Framework
Should data from validation studies become available, it would be crucial to present it in a clear and comparative format. The following table illustrates how quantitative data for this compound could be compared against a hypothetical alternative compound.
| Biological Activity | This compound | Alternative Compound X |
| Cytotoxicity (IC50 in µM) | ||
| Cell Line 1 (e.g., HeLa) | Data Not Available | Example: 15.2 ± 1.8 |
| Cell Line 2 (e.g., HepG2) | Data Not Available | Example: 22.5 ± 2.5 |
| Apoptosis Induction (% Apoptotic Cells) | ||
| 24 hours post-treatment | Data Not Available | Example: 35% ± 4.2% |
| 48 hours post-treatment | Data Not Available | Example: 62% ± 5.1% |
| Caspase-3/7 Activity (Fold Change) | ||
| 24 hours post-treatment | Data Not Available | Example: 3.5 ± 0.4 |
Experimental Protocols for Validation
The following are detailed protocols for cytotoxicity and apoptosis assays that would be fundamental in assessing the biological activities of this compound.
Cytotoxicity Assays
Cytotoxicity assays are critical for determining the concentration at which a compound is toxic to cells. A commonly used method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To determine if a compound induces programmed cell death, or apoptosis, several assays can be employed. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely accepted method.
Annexin V-FITC/PI Apoptosis Assay Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (as determined by a cytotoxicity assay) for various time points (e.g., 24 and 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
Visualization of Experimental Workflow and Potential Signaling Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and hypothetical signaling pathways that could be investigated.
Caption: Workflow for the biological validation of this compound.
Caption: A potential signaling pathway for inducing apoptosis.
References
Safety Operating Guide
Proper Disposal of Aestivophoenin A: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Aestivophoenin A is paramount. This guide provides essential, step-by-step procedures for the proper handling and disposal of this novel phenazine (B1670421) compound, its contaminated materials, and associated biological waste.
This compound, a phenazine compound produced by the bacterium Streptomyces purpeofuscus, is recognized for its neuroprotective properties. As with any biologically active compound, adherence to strict disposal protocols is crucial to mitigate potential environmental and health risks. This document outlines the necessary procedures for the safe management of this compound waste streams within a laboratory setting.
Immediate Safety and Handling
Prior to any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety profile of the parent class of compounds, phenazines, should be considered. Phenazines are known to be harmful if swallowed and are suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Disposal Procedures for this compound Waste
The disposal of this compound and related waste must be segregated into three main streams: pure compound/concentrated solutions, contaminated laboratory materials, and biological waste from Streptomyces purpeofuscus cultures.
Pure this compound and Concentrated Solutions
Solid this compound and any concentrated solutions should be treated as hazardous chemical waste.
Step-by-Step Disposal:
-
Collection: Collect waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of phenazines.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., harmful, health hazard).
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of pure this compound down the drain or in regular trash.
Contaminated Laboratory Materials
Disposable labware, such as pipette tips, centrifuge tubes, and gloves, that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
Disposal Options:
| Waste Type | Decontamination/Disposal Procedure |
| Non-sharp disposables (e.g., gloves, paper towels) | Place in a designated hazardous waste bag and dispose of through a licensed waste management company. |
| Sharps (e.g., needles, scalpel blades) | Place in a puncture-resistant sharps container labeled as "Hazardous Chemical Waste." |
| Glassware (e.g., vials, flasks) | Decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The solvent rinsate must be collected and disposed of as hazardous chemical waste. After decontamination, the glassware can be washed and reused or disposed of as regular lab glass waste. |
Biological Waste from Streptomyces purpeofuscus Cultures
Waste generated from the cultivation of Streptomyces purpeofuscus, including liquid cultures, agar (B569324) plates, and contaminated disposables, must be decontaminated to inactivate the microorganisms before final disposal.
Decontamination and Disposal Protocol:
-
Decontamination:
-
Autoclaving: Autoclave all biological waste at 121°C for a minimum of 30 minutes. This is the preferred method for inactivating Streptomyces.
-
Chemical Disinfection: For liquid waste, add a suitable disinfectant (e.g., a final concentration of 10% bleach) and allow for a contact time of at least 30 minutes.
-
-
Disposal of Decontaminated Waste:
-
Liquid Waste: After chemical disinfection, neutralize the disinfectant if necessary and dispose of it down the sanitary sewer, in accordance with local regulations.
-
Solid Waste: Once autoclaved, the waste is considered non-hazardous and can be disposed of in the regular laboratory trash, unless it is also contaminated with this compound (in which case it should be treated as hazardous chemical waste).
-
Experimental Protocols: Waste Stream Management
The primary experimental use of this compound is as a neuronal cell protecting agent in in-vitro and in-vivo models. The waste generated from these experiments will be a mixture of the compound, biological materials (e.g., cell cultures, tissues), and laboratory reagents.
Waste Management for a Typical Neuronal Cell Protection Assay:
| Experimental Step | Generated Waste | Disposal Procedure |
| Preparation of this compound stock solution | Contaminated vials, pipette tips | Hazardous Chemical Waste |
| Treatment of neuronal cell cultures | Spent cell culture medium containing this compound, contaminated flasks/plates | Decontaminate any biological agents (if applicable), then treat as Hazardous Chemical Waste. |
| Analysis of treated cells (e.g., microscopy, biochemical assays) | Contaminated slides, assay plates, pipette tips | Hazardous Chemical Waste |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal procedures, the following diagrams illustrate the decision-making process and workflow for handling this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Caption: Workflow for the management of different this compound waste streams.
Essential Safety and Logistical Information for Handling Aestivophoenin A
Disclaimer: This document provides guidance on the safe handling of Aestivophoenin A based on general protocols for cytotoxic compounds. As no specific Safety Data Sheet (SDS) for this compound was found, these recommendations are conservative and designed to provide a high level of protection. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
Personal Protective Equipment (PPE) for Cytotoxic Compounds
When handling this compound, which should be treated as a potentially cytotoxic compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[4] The outer glove should be worn over the cuff of the gown. | Provides a barrier against skin contact and absorption.[2][3] Double gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elastic or knit. | Protects skin and personal clothing from contamination.[1][3] A solid front and back closure minimizes the potential for frontal splashes to penetrate. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, chemical splash goggles, or a full-face shield.[2] | Protects the eyes and face from splashes and aerosols.[1][3] A full-face shield is preferred when there is a significant risk of splashing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling powders or when there is a risk of generating aerosols.[4] A surgical mask is not sufficient. | Prevents inhalation of airborne particles.[3] Fit testing of the respirator is essential to ensure a proper seal. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Protects personal footwear from contamination and prevents the spread of contaminants outside the work area. |
Experimental Protocol for Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to control for airborne particles.
-
Restricted Access: Access to the designated area should be restricted to authorized personnel who have received specific training on handling cytotoxic compounds.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, a dedicated spill kit, and appropriate waste containers, are within the designated area.
2. Donning Personal Protective Equipment (PPE):
-
Follow a strict donning procedure to ensure complete protection.
-
Don shoe covers.
-
Don the inner pair of gloves.
-
Don the gown, ensuring it is fully closed in the back.
-
Don the outer pair of gloves, making sure the cuffs are pulled over the cuffs of the gown.
-
Don eye and face protection.
-
If required, don a fit-tested N95 respirator.
-
3. Handling and Experimental Procedures:
-
Weighing: If handling this compound as a powder, weigh it carefully within the containment of a BSC or fume hood to minimize the generation of airborne dust.
-
Reconstitution: When reconstituting the compound, use a closed system transfer device (CSTD) if available. If not, use a syringe with a Luer-Lok™ tip and exercise extreme caution to prevent aerosols.
-
Manipulation: Perform all manipulations, such as pipetting and dilutions, on a plastic-backed absorbent pad to contain any small spills.
-
Avoid Contamination: Do not touch personal items, such as phones or pens, with gloved hands.
4. Decontamination and Waste Disposal:
-
Surface Decontamination: After each procedure, decontaminate all surfaces within the BSC or fume hood with an appropriate cleaning agent (e.g., a 2% sodium hypochlorite (B82951) solution followed by a neutralizing agent like sodium thiosulfate, and then sterile water).
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, are considered cytotoxic waste and must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers.
-
Sharps: All sharps must be disposed of in a designated sharps container for cytotoxic waste.
5. Doffing Personal Protective Equipment (PPE):
-
Follow a specific doffing sequence to prevent cross-contamination.
-
Remove the outer pair of gloves.
-
Remove the gown and shoe covers, turning them inside out as you remove them.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
6. Emergency Procedures (Spill Response):
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator.
-
Containment: Use a cytotoxic spill kit to contain and absorb the spill.
-
Cleanup: Carefully clean the area, working from the outside in.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's EHS department.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling a potentially hazardous chemical like this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
